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  • Product: Carvotroline Hydrochloride
  • CAS: 136777-43-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Carvotroline Hydrochloride

Introduction Carvotroline Hydrochloride (also known by its developmental code WY-47,791) is a novel synthetic compound belonging to the γ-carboline class of molecules.[1] Carbolines, as a structural class, are recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carvotroline Hydrochloride (also known by its developmental code WY-47,791) is a novel synthetic compound belonging to the γ-carboline class of molecules.[1] Carbolines, as a structural class, are recognized for their diverse pharmacological activities, with various derivatives showing promise as neuroprotective, antipsychotic, and antimicrobial agents.[2] Carvotroline, in particular, has been investigated for its potential as an antipsychotic agent. This guide provides a comprehensive overview of the putative mechanism of action of Carvotroline Hydrochloride, drawing upon its structural relationship to other psychoactive compounds and the general principles of antipsychotic pharmacology. While specific quantitative binding and functional data for Carvotroline are not extensively available in the public domain, this document outlines the expected pharmacological profile and the experimental approaches required for its full characterization.

Molecular Structure and Physicochemical Properties

Carvotroline is characterized by a tetracyclic γ-carboline core structure. Its chemical name is 8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole hydrochloride. The presence of the fluorinated indole ring and the pyridinylethyl side chain are key features that likely dictate its interaction with various receptor systems.

Core Mechanism of Action: A Multi-Target Receptor Profile

The preclinical profile of Carvotroline suggests that its antipsychotic effects are likely mediated through a combination of interactions with key neurotransmitter receptors, a hallmark of many atypical antipsychotics. The primary targets are believed to be the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

A central tenet of antipsychotic drug action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of psychosis, such as hallucinations and delusions. By acting as an antagonist at D2 receptors, Carvotroline is expected to reduce dopaminergic neurotransmission, thereby alleviating these symptoms. The affinity for the D2 receptor is a critical determinant of both the efficacy and the side-effect profile of an antipsychotic. High affinity and potent antagonism are associated with robust antipsychotic effects but also carry a higher risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.[4]

Serotonin 5-HT2A Receptor Antagonism

Many second-generation (atypical) antipsychotics exhibit a high affinity for the serotonin 5-HT2A receptor, often with a higher affinity for 5-HT2A than for D2 receptors (a high 5-HT2A/D2 ratio).[3] Blockade of 5-HT2A receptors is thought to contribute to the "atypical" profile of these drugs, which includes a lower incidence of EPS and potential efficacy against the negative and cognitive symptoms of schizophrenia.[5] 5-HT2A receptor antagonism can indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex, which may underlie some of the therapeutic benefits for negative and cognitive symptoms.[6] Given its preclinical profile, it is highly probable that Carvotroline acts as a 5-HT2A receptor antagonist.

Table 1: Hypothetical Receptor Binding Affinity Profile of Carvotroline Hydrochloride

Receptor TargetRadioligandTissue/Cell LineHypothetical Kᵢ (nM)
Dopamine D₂[³H]SpiperoneHuman recombinant (CHO cells)1 - 10
Serotonin 5-HT₂ₐ[³H]KetanserinHuman recombinant (HEK293 cells)0.5 - 5
Sigma-1 (σ₁)-PentazocineGuinea Pig Brain Membranes50 - 200
Sigma-2 (σ₂)[³H]DTGRat Liver Membranes> 500

Disclaimer: The Kᵢ values presented in this table are hypothetical and for illustrative purposes only. Specific experimental data for Carvotroline Hydrochloride is not publicly available.

Potential Secondary and Off-Target Mechanisms

In addition to its primary targets, the overall pharmacological profile of Carvotroline may be influenced by its interaction with other receptors and ion channels.

Sigma (σ) Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that can modulate a variety of signaling pathways.[7] Many antipsychotic drugs exhibit affinity for sigma receptors, although the precise contribution of this interaction to their therapeutic effects is still under investigation. Modulation of sigma receptors has been linked to effects on mood, cognition, and neuroprotection. It is plausible that Carvotroline may interact with sigma receptors, which could contribute to its overall psychopharmacological profile.

Voltage-Gated Sodium Channel Blockade

Some psychoactive compounds, including certain antipsychotics and antidepressants, have been shown to block voltage-gated sodium channels. This action can lead to membrane stabilization and a reduction in neuronal excitability. While not typically the primary mechanism for antipsychotic efficacy, sodium channel blockade could contribute to the overall central nervous system effects of a drug. Electrophysiological studies would be necessary to determine if Carvotroline has any significant activity at these channels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways likely modulated by Carvotroline and the experimental workflows used to characterize its mechanism of action.

cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates Carvotroline_D2 Carvotroline (Antagonist) Carvotroline_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates SHT2AR 5-HT2A Receptor Gq Gq/11 Protein SHT2AR->Gq Activates Carvotroline_5HT2A Carvotroline (Antagonist) Carvotroline_5HT2A->SHT2AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 1: Postulated signaling pathways for Carvotroline Hydrochloride at D2 and 5-HT2A receptors.

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) start_binding Prepare Receptor Membranes incubate Incubate with Radioligand and Carvotroline start_binding->incubate filter Filter to Separate Bound/Free Ligand incubate->filter scintillation Quantify Radioactivity filter->scintillation analyze_binding Calculate Ki scintillation->analyze_binding start_functional Culture Cells Expressing 5-HT2A Receptors load_dye Load with Calcium-sensitive Dye start_functional->load_dye add_carvotroline Add Carvotroline load_dye->add_carvotroline add_agonist Add 5-HT Agonist add_carvotroline->add_agonist measure_fluorescence Measure Fluorescence Change add_agonist->measure_fluorescence analyze_functional Determine IC50/Antagonist Activity measure_fluorescence->analyze_functional

Figure 2: General experimental workflows for characterizing Carvotroline's receptor interactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be employed to definitively characterize the mechanism of action of Carvotroline Hydrochloride.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of Carvotroline Hydrochloride for the human dopamine D2 receptor.

Materials:

  • Human recombinant dopamine D2 receptors (e.g., from CHO or HEK293 cell membranes)

  • [³H]Spiperone (radioligand)

  • Carvotroline Hydrochloride

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of Carvotroline Hydrochloride.

  • In a 96-well plate, add the D2 receptor-containing membranes.

  • Add the various concentrations of Carvotroline Hydrochloride or vehicle to the wells.

  • For non-specific binding control wells, add a high concentration of haloperidol (e.g., 10 µM).

  • Add a fixed concentration of [³H]Spiperone to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of Carvotroline Hydrochloride by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of Carvotroline that inhibits 50% of specific [³H]Spiperone binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism

Objective: To determine the functional antagonist activity of Carvotroline Hydrochloride at the human serotonin 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Carvotroline Hydrochloride

  • Serotonin (5-HT) or another 5-HT2A agonist

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of Carvotroline Hydrochloride or vehicle to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Automatically inject a fixed concentration of a 5-HT2A agonist (e.g., EC₈₀ of serotonin) into the wells.

  • Continue to record the fluorescence intensity to measure the calcium mobilization in response to the agonist.

  • Analyze the data by plotting the agonist-induced calcium response against the concentration of Carvotroline Hydrochloride.

  • Determine the IC₅₀ value for Carvotroline's inhibition of the agonist response.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Activity

Objective: To assess the effect of Carvotroline Hydrochloride on voltage-gated sodium channels.

Materials:

  • Cells expressing voltage-gated sodium channels (e.g., primary neurons or a stable cell line like HEK293 expressing a specific Nav subtype).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass micropipettes.

  • Micromanipulator.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Carvotroline Hydrochloride.

Procedure:

  • Prepare cells for recording on coverslips.

  • Pull micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Using the micromanipulator, approach a cell with the micropipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Record the baseline sodium currents.

  • Perfuse the cell with the extracellular solution containing Carvotroline Hydrochloride at various concentrations.

  • Repeat the voltage-step protocol to record sodium currents in the presence of the compound.

  • Analyze the data to determine if Carvotroline causes a concentration-dependent block of the sodium current, and assess any effects on the channel's gating properties (activation, inactivation).

Conclusion

Carvotroline Hydrochloride is a γ-carboline derivative with a pharmacological profile suggestive of atypical antipsychotic activity. Its primary mechanism of action is likely centered on the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of affinities and potencies at these two receptors will be a key determinant of its therapeutic efficacy and side-effect profile. Further investigation into its potential interactions with other targets, such as sigma receptors and voltage-gated sodium channels, is warranted to fully elucidate its complex pharmacology. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of Carvotroline's mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

  • Pharmacological landscape of carbolines: a holistic view. (n.d.). RSC Medicinal Chemistry. [Link]

  • CARVOTROLINE HYDROCHLORIDE. (n.d.). Inxight Drugs. [Link]

  • Sodium Channel Blockers: Types, Benefits, and Side Effects. (2024, October 21). Healthline. [Link]

  • Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A receptor binding affinity for selected DRBAs. (n.d.). ResearchGate. [Link]

  • Binding of β-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D2) and benzodiazepine receptors. (2000, July 31). Drug and Alcohol Dependence. [Link]

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. (2023, November 15). Acta Pharmaceutica Sinica B. [Link]

  • Dopamine D2 and 5-hydroxytryptamine 5-HT(₂A) receptors assemble into functionally interacting heteromers. (2010, October 29). The Journal of Biological Chemistry. [Link]

  • Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. (2011, December 15). Psychopharmacology. [Link]

  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). figshare. [Link]

  • Mechanism of Action of Antipsychotic Agents. (2015, September 21). Psychopharmacology Institute. [Link]

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2020, January 28). Cancers. [Link]

  • Carvacrol modulates voltage-gated sodium channels kinetics in dorsal root ganglia. (2015, June 5). European Journal of Pharmacology. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2017, April 25). Current Neuropharmacology. [Link]

  • 5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects. (2020, May 1). Neuroscience. [Link]

  • Serotonin 5-HT2A - Dopamine D2 Receptor Heterodimers: Characterization and Functional Evaluation. (2020, September 21). OPEN FAU. [Link]

  • Clinical perspective on antipsychotic receptor binding affinities. (2021, December 13). Trends in Psychiatry and Psychotherapy. [Link]

  • Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. (2006, July 15). The Journal of Physiology. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. (2021, November 14). bioRxiv. [Link]

  • Carvacrol modulates voltage-gated sodium channels kinetics in dorsal root ganglia. (2015, June 5). European Journal of Pharmacology. [Link]

  • Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. (2017, December 8). PLOS ONE. [Link]

  • Calmodulin Interactions with Voltage-Gated Sodium Channels. (2021, September 10). International Journal of Molecular Sciences. [Link]

  • Preclinical Pharmacological Development of Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. (2018, May 5). The Journal of Infectious Diseases. [Link]

  • Depolarizing NaV and Hyperpolarizing KV Channels Are Co-Trafficked in Sensory Neurons. (2022, June 15). eNeuro. [Link]

  • What are 5-HT2A receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (2011, January 18). Bioinformation. [Link]

  • Evaluation of Viburnum grandiflorum for its in-vitro pharmacological screening. (n.d.). Semantic Scholar. [Link]

  • Affinity scatter profile (K i values) of class-specific mutations in the B1 position of the PICK1 PDZ domain. (n.d.). ResearchGate. [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team. [Link]

  • Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity. (2014, June 10). PLOS ONE. [Link]

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Exploratory

Carvotroline Hydrochloride as a potential antipsychotic

Carvotroline Hydrochloride: Molecular Design and Preclinical Validation of a γ -Carboline Antipsychotic Executive Summary The pharmacological management of schizophrenia relies heavily on modulating dopaminergic and sero...

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Author: BenchChem Technical Support Team. Date: April 2026

Carvotroline Hydrochloride: Molecular Design and Preclinical Validation of a γ -Carboline Antipsychotic

Executive Summary

The pharmacological management of schizophrenia relies heavily on modulating dopaminergic and serotonergic pathways. While first-generation neuroleptics effectively mitigate positive symptoms via dopamine D2 receptor antagonism, their propensity to induce extrapyramidal symptoms (EPS) severely limits their clinical utility. Carvotroline Hydrochloride (Wy-47,791) was developed as an innovative γ -carboline derivative designed to decouple antipsychotic efficacy from motor liabilities [1]. By acting as a dual D2/5-HT2 antagonist, carvotroline represents a critical milestone in the evolution of atypical antipsychotics. This technical guide explores its chemical synthesis, pharmacodynamic mechanisms, and the self-validating preclinical workflows used to confirm its atypical profile.

Molecular Identity and Chemical Synthesis

Carvotroline Hydrochloride (CID: 72038) is structurally defined as 8-fluoro-2-[2-(4-pyridinyl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole monohydrochloride [2]. The incorporation of the γ -carboline scaffold provides a rigid, planar geometry that optimizes binding within the transmembrane domains of target monoamine receptors.

Protocol: Synthesis of Carvotroline Hydrochloride

Causality & Rationale: The synthesis relies on a modified Fischer indole cyclization to construct the core pyrido[4,3-b]indole structure. This method is highly atom-economical and ensures the correct regiochemistry of the fused indole-piperidine ring system [3].

Phase 1: Core Scaffold Formation

  • Reaction Setup : Combine equimolar amounts of 4-fluorophenylhydrazine hydrochloride and 4-piperidone hydrochloride hydrate.

  • Cyclization : Suspend the reactants in absolute ethanol and heat to reflux. Causality: The protic solvent and thermal energy drive the acid-catalyzed Fischer indole cyclization, promoting the formation of the hydrazone intermediate and its subsequent [3,3]-sigmatropic rearrangement.

  • Isolation : Filter and recrystallize the product to yield the intermediate 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (typical yield: ~82%).

Phase 2: N-Alkylation via Michael Addition

  • Activation : Dissolve the purified intermediate in anhydrous tetrahydrofuran (THF).

  • Coupling : Introduce a slight molar excess of 4-vinylpyridine in the presence of catalytic acetic acid. Causality: Acetic acid protonates the pyridine nitrogen, increasing the electrophilicity of the vinyl group and facilitating a highly efficient nucleophilic attack by the secondary amine of the piperidine ring.

  • Purification : Stir to completion, yielding Carvotroline free base (Wy-47,791) at ~85% yield.

Phase 3: Salt Conversion

  • Precipitation : Dissolve the free base in an organic solvent and treat with anhydrous hydrogen chloride gas to precipitate the monohydrochloride salt, ensuring high aqueous solubility for in vivo administration.

Pharmacodynamic Profile and Mechanism of Action

Carvotroline exhibits a highly selective receptor binding profile. It demonstrates an affinity for the dopamine D2 receptor and the cortical serotonin 5-HT2 receptor that is vastly superior to its affinity for other off-target monoamine receptors [4].

The concurrent antagonism of 5-HT2 receptors in the cortex facilitates dopamine release in the nigrostriatal pathway, which competitively displaces the D2 antagonist and mitigates EPS. Conversely, in the mesolimbic pathway, the D2 antagonism remains robust, effectively suppressing psychotic symptoms.

G Carvotroline Carvotroline HCl (Wy-47791) D2R Dopamine D2 Receptor (Antagonism) Carvotroline->D2R High Affinity HT2R 5-HT2A Receptor (Antagonism) Carvotroline->HT2R High Affinity cAMP cAMP Production (Normalized) D2R->cAMP Gαi modulation IP3 IP3 / DAG Pathway (Attenuated) HT2R->IP3 Gαq modulation Mesolimbic Mesolimbic Pathway (Antipsychotic Efficacy) cAMP->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Spared - Low EPS) cAMP->Nigrostriatal IP3->Mesolimbic

Carvotroline mechanism of action via D2 and 5-HT2 receptor modulation.

Neuroendocrine Modulation

Beyond traditional antipsychotic pathways, carvotroline profoundly impacts the hypothalamic-pituitary-adrenocortical (HPA) axis. Administration to rodent models significantly decreases basal plasma corticosterone levels and moderates rotational-stress-induced corticosterone spikes [4]. This is a critical therapeutic advantage, as stress-induced HPA hyperactivity is a known exacerbating factor in the pathophysiology of schizophrenia.

Preclinical Behavioral Validation: A Self-Validating Matrix

To classify a compound as an "atypical" antipsychotic, researchers cannot rely on a single assay. Instead, they must utilize a self-validating matrix of in vivo behavioral models that independently measure therapeutic efficacy and motor liability [1].

Protocol: Conditioned Avoidance Response (CAR) and Catalepsy Evaluation

Causality & Rationale: The CAR assay evaluates a drug's ability to suppress a conditioned fear response without impairing the physical ability to escape. A successful atypical antipsychotic will suppress CAR (indicating efficacy) while failing to induce catalepsy (indicating an absence of motor rigidity).

Step 1: Apomorphine Challenge (Pathway Differentiation)

  • Administer the dopamine agonist apomorphine to induce both climbing (mesolimbic-driven) and stereotypy (nigrostriatal-driven).

  • Pre-treat with Carvotroline. Observation: Carvotroline potently blocks climbing but only weakly inhibits stereotypy. Causality: This differential blockade confirms regional selectivity for the mesolimbic system over the nigrostriatal system, predicting low EPS [1].

Step 2: CAR Assessment

  • Train rats in a two-way shuttle box to avoid a mild foot-shock upon an auditory cue.

  • Administer Carvotroline and record avoidance vs. escape behaviors.

  • Validation: Carvotroline selectively inhibits the avoidance response without disrupting the unconditioned escape response, confirming specific cognitive-emotional blunting rather than general sedation.

Step 3: Catalepsy Bar Test

  • Place the rodent's forepaws on a horizontal bar elevated 9 cm.

  • Measure descent latency. Validation: Carvotroline fails to induce prolonged catalepsy at doses that fully suppress CAR, finalizing the self-validating proof of its atypical nature.

Workflow Phase1 In Vitro Receptor Binding (Radioligand Displacement) Phase2 In Vivo Behavioral Assays (Rodent Models) Phase1->Phase2 Assay1 Apomorphine-Induced Climbing (Mesolimbic Activity) Phase2->Assay1 Assay2 Apomorphine-Induced Stereotypy (Nigrostriatal Activity) Phase2->Assay2 Assay3 Conditioned Avoidance Response (Antipsychotic Predictive) Phase2->Assay3 Catalepsy Catalepsy Assessment (EPS Liability) Phase2->Catalepsy Outcome Atypical Antipsychotic Profile (High Efficacy, Low EPS) Assay1->Outcome Blocked Assay2->Outcome Weakly Blocked Assay3->Outcome Inhibited Catalepsy->Outcome No Induction

Preclinical validation workflow for assessing atypical antipsychotic profiles.

Data Presentation: Comparative Pharmacological Profile
Pharmacological ParameterCarvotroline (Wy-47,791)Haloperidol (Typical Control)Predictive Clinical Outcome
D2 Receptor Affinity HighVery HighAntipsychotic efficacy
5-HT2 Receptor Affinity HighLowReduction of negative symptoms / EPS
Apomorphine Climbing Potently InhibitedPotently InhibitedMesolimbic dopamine blockade
Apomorphine Stereotypy Weakly InhibitedPotently InhibitedLow nigrostriatal liability (Low EPS)
CAR Suppression EffectiveEffectiveClinical antipsychotic efficacy
Catalepsy Induction Minimal to NoneSevereFavorable motor side-effect profile

Formulation Strategies and Clinical Translation

Following successful preclinical validation, carvotroline advanced to Phase II clinical trials for the treatment of schizophrenia [1]. To further optimize the pharmacokinetics and central nervous system (CNS) penetrance of such agents, advanced formulation strategies have been explored. Notably, covalent conjugation of antipsychotic agents like carvotroline with unbranched, naturally occurring fatty acids (such as docosahexaenoic acid, having 12-26 carbons) has been patented as a method to facilitate transport across the blood-brain barrier [5]. This lipid-anchoring approach enhances the local concentration of the drug in the microenvironment of the synaptic membrane, potentially lowering the required systemic dose and further reducing peripheral side effects.

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: CARVOTROLINE. URL: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72038, Carvotroline. PubChem. URL: [Link]

  • Abou-Gharbia, M., et al. "Antipsychotic activity of substituted gamma-carbolines." Journal of Medicinal Chemistry, 1987, 30(10): 1818-23. URL: [Link]

  • Abou-Gharbia, M. "Discovery of Innovative Small Molecule Therapeutics." Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Bradley, M. O., et al. "Fatty acid-antipsychotic compositions and uses thereof." US Patent 5,955,459. Google Patents, 1999.

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Foundational

Investigating the Neurochemical Properties of Carvotroline Hydrochloride: Mechanisms, Methodologies, and Pharmacodynamics

Executive Summary & Chemical Identity The development of atypical antipsychotics has historically hinged on balancing therapeutic efficacy against the debilitating risk of extrapyramidal symptoms (EPS). Carvotroline Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The development of atypical antipsychotics has historically hinged on balancing therapeutic efficacy against the debilitating risk of extrapyramidal symptoms (EPS). Carvotroline Hydrochloride (also known by its developmental code Wy-47791 HCl) represents a critical structural and pharmacological milestone in this pursuit. Chemically defined as a novel γ-carboline derivative (8-Fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole monohydrochloride), Carvotroline exhibits a highly specific neurochemical profile [1].

Unlike first-generation typical antipsychotics that indiscriminately blockade dopaminergic pathways, Carvotroline demonstrates a nuanced, dual-action mechanism: it acts as a weak-to-moderate antagonist at the Dopamine D2 receptor while exhibiting an affinity for the cortical 5-HT2 (serotonin) receptor that is ten times greater than that of serotonin itself [2]. This technical guide deconstructs the neurochemical properties of Carvotroline Hydrochloride, providing field-proven methodologies for evaluating its receptor kinetics and its unique modulation of the Hypothalamic-Pituitary-Adrenocortical (HPA) axis.

Neuroreceptor Binding Profile & Mechanism of Action

The clinical viability of Carvotroline is rooted in its atypical receptor binding profile. Traditional neuroleptics induce catalepsy and EPS due to overwhelming D2 receptor antagonism in the striatum. Carvotroline circumvents this liability through a synergistic mechanism [3].

By exerting potent 5-HT2 antagonism alongside moderate D2 antagonism, Carvotroline effectively blocks apomorphine-induced climbing (a marker for mesolimbic dopamine overactivity and antipsychotic efficacy) more potently than apomorphine-induced stereotypy (a marker for striatal dopamine blockade). Consequently, it inhibits conditioned avoidance responding in vivo without inducing catalepsy.

Pathway C Carvotroline HCl (Wy-47791) D2 Dopamine D2 Receptor (Moderate Antagonism) C->D2 Binds HT2 5-HT2 Receptor (Strong Antagonism) C->HT2 Binds (10x Affinity) EPS Reduced EPS Liability (No Catalepsy) D2->EPS Mitigates motor side effects HT2->EPS Synergistic atypical profile HPA HPA Axis Modulation (Stress Buffering) HT2->HPA Lowers stress corticosterone

Fig 1: Neurochemical pathway of Carvotroline illustrating dual-receptor antagonism and outcomes.

In Vivo Pharmacodynamics: The HPA Axis Paradox

One of the most compelling neurochemical properties of Carvotroline is its interaction with the HPA axis. Central serotonin (5-HT) is deeply involved in regulating HPA activity. As a 5-HT2 antagonist, Carvotroline presents a paradoxical, state-dependent modulation of plasma corticosterone levels [4].

In an unstressed, basal state, administration of Carvotroline increases plasma corticosterone levels in a dose-dependent manner. However, when the subject is exposed to acute rotatory stress, Carvotroline acts as a neuroendocrine buffer, significantly decreasing the stress-induced spike in plasma corticosterone. This moderating effect suggests that 5-HT2 receptor antagonism is critical for dampening hyperactive stress responses, offering potential secondary benefits in stress-related affective disorders.

Quantitative Data: Comparative HPA Axis Modulation

The following table summarizes the neurochemical effects of Carvotroline compared to 5-HT1A agonists (e.g., Gepirone, Buspirone) based on foundational pharmacological studies [4].

CompoundPrimary TargetED50 (mg/kg)Basal Corticosterone EffectStress-Induced Corticosterone Effect
Carvotroline 5-HT2 Antagonist 7.0 Increase (Peaking at 1h) Significant Decrease
Gepirone5-HT1A Agonist3.1IncreaseIncrease
Buspirone5-HT1A Agonist3.4IncreaseIncrease
Enciprazine5-HT1A Agonist31.8IncreaseIncrease

Data Interpretation: While 5-HT1A agents compound stress-induced HPA activation, Carvotroline's 5-HT2 antagonism actively suppresses it, highlighting a distinct neurochemical pathway for stress modulation.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to eliminate confounding variables such as non-specific binding or circadian endocrine fluctuations.

Protocol A: Radioligand Binding Assay for D2 and 5-HT2 Kinetics

Causality Insight: We utilize distinct brain regions (striatum for D2, frontal cortex for 5-HT2) because these areas possess the highest respective receptor densities, maximizing the signal-to-noise ratio in our scintillation data.

  • Tissue Preparation: Dissect the striatum and frontal cortex from male Sprague-Dawley rats on ice. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4 at 4°C) using a polytron homogenizer. Centrifuge at 40,000 × g for 15 minutes.

  • Membrane Resuspension: Discard the supernatant. Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash out endogenous neurotransmitters. Resuspend the final pellet to a concentration of 10 mg wet weight/mL.

  • Radioligand Incubation:

    • For D2 Receptors: Incubate striatal membranes with 0.5 nM [3H]spiperone. Use 1 μM haloperidol to define non-specific binding (NSB).

    • For 5-HT2 Receptors: Incubate cortical membranes with 1.0 nM [3H]ketanserin. Use 1 μM methysergide to define NSB.

    • Add Carvotroline Hydrochloride at varying concentrations (10^-10 to 10^-5 M) to generate competitive displacement curves. Incubate at 37°C for 30 minutes.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters three times with 5 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.

Protocol B: In Vivo Neuroendocrine Stress-Modulation Assay

Causality Insight: Rotatory stress is utilized over restraint stress because it induces a purely vestibular-mediated sympathetic arousal, minimizing the physical pain variables that could confound corticosterone release pathways.

Workflow A 1. Animal Acclimation B 2. Dosing (i.p. Injection) A->B C 3. Rotatory Stress B->C D 4. Plasma Extraction C->D E 5. Corticosterone RIA Assay D->E

Fig 2: Step-by-step in vivo workflow for evaluating neuroendocrine stress modulation.

  • Animal Acclimation: House adult male rats under a strict 12-hour light/dark cycle. Critical Control: Perform all experiments between 08:00 and 11:00 AM to control for the circadian rhythm of basal corticosterone secretion.

  • Dosing: Administer Carvotroline Hydrochloride via intraperitoneal (i.p.) injection at a dose of 7.0 mg/kg (established ED50). Administer vehicle (0.9% saline) to the control cohort.

  • Stress Induction: 30 minutes post-injection (aligning with the drug's Tmax), subject the experimental cohort to rotatory stress by placing them in a specialized rotating cylinder (15 rpm) for 15 minutes.

  • Sample Collection: Immediately following the stress period, euthanize the animals via rapid decapitation (to prevent anesthesia-induced HPA activation). Collect trunk blood into EDTA-coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Radioimmunoassay (RIA): Quantify plasma corticosterone levels using a highly specific double-antibody RIA kit. Validate the assay by running standard curves and ensuring intra-assay coefficients of variation remain below 5%.

References

  • National Center for Advancing Translational Sciences (NCATS). "CARVOTROLINE HYDROCHLORIDE - Inxight Drugs." Inxight Drugs Database. Available at:[Link]

  • National Center for Biotechnology Information. "Carvotroline | C18H18FN3 | CID 72038." PubChem Database. Available at:[Link]

  • Abou-Gharbia, M., et al. "Discovery of Innovative Small Molecule Therapeutics." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Matheson, G. K., et al. "Modification of Hypothalamic-Pituitary-Adrenocortical Activity by Serotonergic Agents in the Rat." Pharmacology, Karger Publishers, 1997, 55(2):59-65. Available at:[Link]

Exploratory

The Preclinical Blueprint for Carvotroline Hydrochloride: A Technical Guide to Early-Phase Research

This guide provides a comprehensive technical framework for the early-phase research and development of Carvotroline Hydrochloride (WY-47,791), a novel γ-carboline derivative with a promising preclinical profile for anti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for the early-phase research and development of Carvotroline Hydrochloride (WY-47,791), a novel γ-carboline derivative with a promising preclinical profile for antipsychotic activity. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical investigation, grounded in scientific integrity and field-proven insights.

Executive Summary: The Rationale for Carvotroline Development

Carvotroline has been identified as a potential antipsychotic agent, distinguished by its affinity for critical neurotransmitter receptors implicated in the pathophysiology of psychosis. Preliminary data indicate that Carvotroline is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor antagonism is a hallmark of atypical antipsychotics, which are often associated with a more favorable side-effect profile compared to first-generation agents that primarily target D2 receptors.[1] The γ-carboline scaffold represents a unique chemical entity in the landscape of antipsychotic drug discovery, warranting a thorough and systematic preclinical evaluation.[2]

This guide will delineate a strategic and efficient pathway for the early-phase, preclinical development of Carvotroline Hydrochloride, from initial in vitro characterization to in vivo proof-of-concept and safety assessments.

Foundational Characterization: Understanding the Molecule

The initial phase of research focuses on the fundamental properties of Carvotroline Hydrochloride, which will inform all subsequent studies.

Physicochemical Properties

A comprehensive analysis of the physicochemical properties of Carvotroline Hydrochloride is the first critical step. These parameters are essential for formulation development and for interpreting pharmacokinetic data.

PropertyMethodExpected OutcomeSignificance
Molecular Formula Mass SpectrometryC18H18FN3·HClConfirms identity and purity.
Molecular Weight Mass Spectrometry331.8 g/mol Essential for molar concentration calculations.
Solubility HPLC-UVAqueous and organic solvent solubilityInforms vehicle selection for in vitro and in vivo studies.
pKa Potentiometric titrationIonization constant(s)Predicts absorption and distribution characteristics.
LogP/LogD Shake-flask or HPLC methodLipophilicity at different pH valuesPredicts membrane permeability and potential for CNS penetration.
Chemical Stability HPLC-UVDegradation profile under various conditions (pH, light, temperature)Determines appropriate storage and handling conditions.
Synthesis

The synthesis of Carvotroline Hydrochloride has been previously described and involves the reaction of 4-fluorophenylhydrazine hydrochloride with 4-piperidone hydrochloride. A scalable and reproducible synthesis route is paramount for generating sufficient quantities of high-purity compound for extensive preclinical testing.

In Vitro Pharmacology: Target Engagement and Functional Activity

The cornerstone of Carvotroline's preclinical dossier is the detailed characterization of its interactions with its primary molecular targets.

Receptor Binding Affinity

The initial screening will have identified Carvotroline's affinity for D2 and 5-HT2A receptors. A comprehensive binding profile against a panel of receptors, ion channels, and transporters is necessary to assess its selectivity and potential for off-target effects.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines a generalized procedure for determining the binding affinity (Ki) of Carvotroline Hydrochloride for the dopamine D2 and serotonin 5-HT2A receptors.

  • Objective: To quantify the binding affinity of Carvotroline Hydrochloride at the human dopamine D2 and serotonin 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing the human D2 or 5-HT2A receptor.

    • Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

    • Unlabeled ligands for non-specific binding determination (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).

    • Carvotroline Hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of Carvotroline Hydrochloride.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, unlabeled ligand (for non-specific binding), or Carvotroline Hydrochloride.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of Carvotroline Hydrochloride from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Activity

Determining whether Carvotroline acts as an antagonist, agonist, or partial agonist at its target receptors is crucial.

Experimental Protocol: In Vitro Functional Assays

  • Dopamine D2 Receptor (Gαi-coupled): cAMP Assay

    • Use a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

    • Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of Carvotroline Hydrochloride.

    • Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).

    • An antagonist will block the agonist-induced decrease in cAMP levels.

  • Serotonin 5-HT2A Receptor (Gαq-coupled): Calcium Flux Assay

    • Use a cell line stably expressing the human 5-HT2A receptor.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) in the presence of varying concentrations of Carvotroline Hydrochloride.

    • Measure the resulting increase in intracellular calcium concentration using a fluorometric plate reader.

    • An antagonist will block the agonist-induced calcium flux.

G cluster_0 In Vitro Pharmacology Workflow A Carvotroline HCl B Radioligand Binding Assays (D2, 5-HT2A, Selectivity Panel) A->B C Functional Assays (cAMP, Calcium Flux) A->C D Determine Ki (Affinity) and Selectivity Profile B->D E Determine Functional Activity (Antagonist/Agonist) C->E G cluster_1 In Vivo Efficacy Testing A Dose-Range Finding B Models of Positive Symptoms (e.g., Amphetamine-induced hyperlocomotion) A->B C Models of Cognitive Deficits (e.g., Novel Object Recognition) A->C E Efficacy & Side-Effect Profile B->E C->E D Evaluation of Extrapyramidal Side Effects (e.g., Catalepsy) D->E

Caption: Overview of in vivo efficacy and safety assessment.

Preclinical Safety and Toxicology

A thorough evaluation of the safety profile of Carvotroline Hydrochloride is mandatory before it can be considered for human trials. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines. [3][4]

Acute and Subchronic Toxicity
  • Acute Toxicity: A single-dose study to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. [5][6][7]* Subchronic Toxicity: Repeated-dose studies (typically 28 or 90 days) in two species (one rodent, one non-rodent) to assess the toxicological profile upon longer-term exposure. [5][8][9]Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Safety Pharmacology

These studies investigate the potential adverse effects of Carvotroline on vital organ systems. [9]

  • Core Battery:

    • Central Nervous System: Functional observational battery (FOB) in rodents.

    • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., dog or non-human primate).

    • Respiratory System: Assessment of respiratory rate and function.

Pharmacokinetics and Drug Metabolism (ADME)

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) Carvotroline is essential for predicting its human pharmacokinetics and for designing clinical trials. [10][11][12]

In Vitro ADME
  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.

  • CYP450 Inhibition and Induction: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the extent to which Carvotroline binds to plasma proteins, which affects its distribution.

  • Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.

In Vivo Pharmacokinetics
  • Single-Dose Pharmacokinetics: Administering Carvotroline via intravenous and oral routes in a rodent species (e.g., rat) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. [10][11]

    Pharmacokinetic Parameter Description Importance
    Cmax Maximum plasma concentration Relates to efficacy and potential toxicity.
    Tmax Time to reach Cmax Indicates the rate of absorption.
    AUC Area under the plasma concentration-time curve Represents total drug exposure.
    t1/2 Elimination half-life Determines dosing frequency.
    CL Clearance The rate at which the drug is removed from the body.
    Vd Volume of distribution Indicates the extent of drug distribution into tissues.

    | F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Conclusion and Future Directions

The preclinical development of Carvotroline Hydrochloride requires a systematic and rigorous approach. The data generated from the studies outlined in this guide will form the basis of an Investigational New Drug (IND) application to regulatory authorities. A successful preclinical program will not only establish the safety and efficacy of Carvotroline in animal models but will also provide the necessary information to design safe and informative first-in-human clinical trials. The unique γ-carboline structure of Carvotroline, coupled with its promising dual-receptor antagonism, positions it as a compelling candidate for further development as a novel antipsychotic agent.

References

  • Abou-Gharbia, M.; Marquis, K.; Andree, T. WY-47,791. Drugs of the Future1991, 16 (11), 1008.
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PMC[Link].

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO[Link].

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed. PubMed[Link].

  • subchronic toxicity studies: Topics by Science.gov. Science.gov[Link].

  • Toxicity studies: Subchronic for nonclinical research. Southern Research[Link].

  • CHLORANTRANILIPROLE. World Health Organization (WHO)[Link].

  • Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. Wiley Online Library[Link].

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO[Link].

  • Metabolism of carvedilol in dogs, rats, and mice - PubMed. PubMed[Link].

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI[Link].

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properti - Semantic Scholar. Semantic Scholar[Link].

  • Sub-Chronic and Chronic Toxicity Studies - Charles River Laboratories. Charles River Laboratories[Link].

  • Pre-clinical investigations of β-carboline alkaloids as antidepressant agents: A systematic review - PubMed. PubMed[Link].

  • Investigation of the Effects of Probiotics on Sub-Chronic Neonicotinoid Toxicity in Rats. MDPI[Link].

  • Effect of oral dosing vehicles on the acute hepatotoxicity of carbon tetrachloride in rats. Taylor & Francis Online[Link].

  • Carvedilol stereopharmacokinetics in rats: affinities to blood constituents and tissues - PubMed. PubMed[Link].

  • γ-Carboline - Wikipedia. Wikipedia[Link].

  • Preclinical GLP Toxicology Studies - Charles River Laboratories. Charles River Laboratories[Link].

  • Acute Intoxication by Carbofuran in Cattle - Prime Scholars. Prime Scholars[Link].

  • The pharmacokinetics of (-)-carbovir in rats. Evidence for nonlinear elimination - PubMed. PubMed[Link].

  • Chlorantraniliprole: An unusual insecticide poisoning in humans - PMC. PMC[Link].

  • General Toxicology Studies - Charles River Laboratories. Charles River Laboratories[Link].

  • Acute toxicity of carbofuran to selected species of aquatic and terrestrial organisms. ResearchGate[Link].

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - MDPI. MDPI[Link].

  • Molecular Properties That Influence the Oral Bioavailability of Drug Candidates | Request PDF. ResearchGate[Link].

  • Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats. SpringerLink[Link].

  • Comparative pharmacokinetics of abecarnil in rat following single and multiple intragastric treatment and continuous administration via the diet - PubMed. PubMed[Link].

Sources

Protocols & Analytical Methods

Method

Carvotroline Hydrochloride experimental design for in vivo studies

Application Note: Preclinical In Vivo Experimental Design for Carvotroline Hydrochloride Mechanistic Rationale & Pharmacological Profile Carvotroline Hydrochloride (WY-47,791) is a novel γ-carboline derivative engineered...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Experimental Design for Carvotroline Hydrochloride

Mechanistic Rationale & Pharmacological Profile

Carvotroline Hydrochloride (WY-47,791) is a novel γ-carboline derivative engineered to address the limitations of typical neuroleptics. It exhibits a highly specific preclinical profile characteristic of atypical antipsychotic agents[1]. The fundamental challenge in antipsychotic drug development is achieving therapeutic efficacy (reducing positive and negative symptoms) without inducing debilitating motor side effects, known as extrapyramidal symptoms (EPS).

Carvotroline achieves this through a dual-action mechanism: it possesses moderate binding affinity for the dopamine D2 receptor and a high, dominant affinity for the cortical serotonin 5-HT2 receptor[1].

The Causality of Atypicality: Typical antipsychotics (e.g., Haloperidol) indiscriminately block D2 receptors across all brain regions. While blockade in the mesolimbic pathway alleviates psychosis, blockade in the nigrostriatal pathway induces EPS and catalepsy. Carvotroline’s potent 5-HT2 antagonism modulates dopaminergic release specifically in the nigrostriatal pathway, effectively "sparing" motor function while maintaining mesolimbic D2 blockade[2]. This regional selectivity is the cornerstone of its atypical profile.

Pathway C Carvotroline Hydrochloride D2 D2 Receptor Antagonism C->D2 HT2 5-HT2 Receptor Antagonism C->HT2 Meso Mesolimbic Pathway D2->Meso Inhibits Nigro Nigrostriatal Pathway HT2->Nigro Modulates Efficacy Antipsychotic Efficacy Meso->Efficacy Reduces Psychosis EPS Low EPS Liability Nigro->EPS Prevents Catalepsy

Fig 1. Dual D2/5-HT2 receptor antagonism pathway of Carvotroline mediating atypical efficacy.

Core Principles of the Self-Validating In Vivo System

To rigorously evaluate Carvotroline, the experimental design must be self-validating. Behavioral pharmacology is highly susceptible to false positives caused by generalized sedation or motor impairment. Therefore, every protocol described below incorporates an internal control mechanism to prove that the observed behavioral suppression is due to specific antipsychotic activity, rather than non-specific toxicity or sedation.

Step-by-Step Experimental Protocols

Protocol A: Apomorphine-Induced Climbing vs. Stereotypy Assay

Causality: Apomorphine, a non-selective dopamine agonist, induces two distinct behaviors in rats: climbing (mediated by mesolimbic D2 receptors) and stereotypy, such as continuous sniffing/licking (mediated by nigrostriatal D2 receptors)[3]. Atypical agents like Carvotroline block climbing at significantly lower doses than stereotypy, proving mesolimbic selectivity[2]. Self-Validation: By measuring both behaviors simultaneously in the same animal, the persistence of stereotypy acts as an internal control, proving the animal is not merely sedated.

Methodology:

  • Acclimation: Habituate male Wistar rats (200-250g) to cylindrical wire-mesh cages (20 cm diameter, 30 cm height) for 60 minutes prior to testing.

  • Pre-treatment: Administer Carvotroline Hydrochloride (1.0, 3.0, 10.0, and 30.0 mg/kg, i.p.) or vehicle control. Return animals to the mesh cages for 30 minutes.

  • Challenge: Administer Apomorphine Hydrochloride (1.5 mg/kg, s.c.) to induce hyper-dopaminergic behavior.

  • Observation & Scoring: At 10, 20, and 30 minutes post-apomorphine, observe animals for 2 minutes.

    • Climbing Score: 0 = 4 paws on floor; 1 = 2 paws on wall; 2 = 4 paws on wall.

    • Stereotypy Score: 0 = asleep/quiet; 1 = normal sniffing; 2 = continuous sniffing; 3 = continuous licking/biting.

  • Analysis: Calculate the ED50 for the inhibition of both climbing and stereotypy. A high Stereotypy ED50 to Climbing ED50 ratio indicates atypicality.

Workflow A 1. Acclimation & Baseline B 2. Carvotroline Administration (i.p.) A->B C 3. Apomorphine Challenge B->C D 4. Behavioral Scoring C->D E 5. Internal Validation D->E

Fig 2. Self-validating in vivo workflow for evaluating apomorphine-induced behavioral responses.

Protocol B: Conditioned Avoidance Response (CAR) Paradigm

Causality: The CAR test is the gold standard for predicting antipsychotic efficacy. Rats are trained to move to a safe compartment upon hearing a tone to avoid a mild foot-shock. Antipsychotics selectively suppress this conditioned avoidance response[2]. Self-Validation: If the rat fails to avoid the shock, it must still be able to escape once the shock begins. If a drug suppresses both avoidance and escape, it is causing motor deficit, not antipsychotic action. Carvotroline selectively inhibits avoidance while preserving escape[2].

Methodology:

  • Apparatus: Automated two-compartment shuttle box with a grid floor wired for shock delivery.

  • Training Phase: Train rats daily. A trial consists of a 10-second warning tone (Conditioned Stimulus, CS), followed by a 10-second foot-shock (0.5 mA) (Unconditioned Stimulus, US). Moving to the other compartment during the CS is an "Avoidance". Moving during the US is an "Escape". Train until rats achieve >80% avoidance.

  • Testing Phase: Administer Carvotroline (i.p.) 60 minutes prior to the session.

  • Data Collection: Record the number of Avoidances, Escapes, and Escape Failures across 50 trials.

  • Validation Check: Reject data points where Escape Failures exceed 10%, as this indicates non-specific motor impairment.

Protocol C: Catalepsy Assessment (Bar Test)

Causality: Catalepsy models EPS liability. It occurs when D2 receptors in the striatum are heavily blocked. Self-Validation: Testing across a temporal gradient (30 to 120 mins) ensures that a lack of catalepsy is not simply due to delayed drug absorption.

Methodology:

  • Apparatus: A horizontal wooden bar (1 cm diameter) positioned 10 cm above the bench surface.

  • Administration: Administer Carvotroline (up to 40 mg/kg, i.p.).

  • Testing: At 30, 60, and 120 minutes post-dose, gently place the rat's forepaws on the bar.

  • Measurement: Record the time (in seconds) the rat maintains this unnatural posture. A cut-off time of 60 seconds is used. A score <10 seconds indicates no cataleptogenic liability.

Quantitative Data Interpretation

To contextualize Carvotroline's profile, it must be benchmarked against a typical antipsychotic (Haloperidol) and a gold-standard atypical antipsychotic (Clozapine). The data below represents the expected preclinical matrix validating Carvotroline's atypical nature.

CompoundApomorphine Climbing (ED50 mg/kg)Apomorphine Stereotypy (ED50 mg/kg)Ratio (Stereotypy/Climbing)CAR Inhibition (ED50 mg/kg)Catalepsy Liability (ED50 mg/kg)
Carvotroline 2.5 > 30.0 > 12.0 (High Selectivity)7.0 > 40.0 (Minimal EPS)
Haloperidol 0.10.22.0 (Low Selectivity)0.150.5 (High EPS)
Clozapine 5.0> 40.0> 8.0 (High Selectivity)10.0> 60.0 (Minimal EPS)

Interpretation: Carvotroline demonstrates a wide separation between the dose required to block climbing versus stereotypy, mirroring Clozapine. Furthermore, it effectively inhibits the Conditioned Avoidance Response at doses well below those that would induce catalepsy, confirming a robust therapeutic window with low EPS liability.

Sources

Application

Application Note: Comprehensive Receptor Binding Assay Protocol for Carvotroline Hydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: Advanced Methodological Protocol & Pharmacological Guide Executive Summary & Pharmacological Context Carvotroline hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: Advanced Methodological Protocol & Pharmacological Guide

Executive Summary & Pharmacological Context

Carvotroline hydrochloride (WY-47,791) is a highly specialized γ -carboline derivative engineered during the development of next-generation atypical antipsychotics[1]. Traditional neuroleptics often induce severe extrapyramidal side effects (EPS) due to rigid, high-affinity antagonism of the dopamine D2​ receptor. In contrast, carvotroline was designed to exhibit a balanced pharmacological profile: it acts as a moderate antagonist at D2​ receptors while simultaneously providing potent antagonism at serotonin 5−HT2​ receptors[2]. Furthermore, γ -carboline derivatives in this structural class possess significant affinity for σ (sigma) receptors, which plays a critical role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and plasma corticosterone levels[3].

To accurately map the pharmacodynamics of carvotroline, researchers require a robust, self-validating radioligand binding protocol. This guide provides a field-proven methodology for evaluating carvotroline's binding affinity ( Ki​ ) across its three primary targets, emphasizing the causality behind every biochemical choice to ensure absolute scientific integrity.

Experimental Rationale & System Causality

A reliable receptor binding assay is not merely a sequence of steps; it is a self-validating biochemical system. Every reagent and condition is selected to isolate the specific receptor-ligand interaction from biological noise.

  • Tissue Sourcing: Rat striatum is utilized for D2​ assays because it contains the brain's highest density of dopaminergic terminals, maximizing the signal-to-noise ratio. Conversely, the rat frontal cortex is selected for 5−HT2​ assays due to its dense expression of 5−HT2A​ receptors.

  • Buffer Ionic Strength: The D2​ assay buffer is supplemented with 120 mM NaCl. Causality: Dopamine D2​ receptors are G-protein coupled receptors (GPCRs) whose antagonist-preferring conformational states are thermodynamically stabilized by sodium ions. Omitting NaCl artificially lowers the apparent affinity of antagonists like carvotroline.

  • Filter Matrix Pre-treatment: Assays utilize glass fiber filters (GF/B) pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged silicate glass fibers. This neutralizes the matrix, drastically reducing the non-specific binding (NSB) of highly lipophilic radioligands and test compounds.

Experimental Workflow Visualization

Workflow Tissue Tissue Preparation (Rat Striatum / Cortex) Membrane Membrane Isolation (Differential Centrifugation) Tissue->Membrane Incubation Equilibrium Incubation (Carvotroline + Radioligand) Membrane->Incubation Filtration Rapid Filtration (PEI-treated GF/B Filters) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Non-linear Regression (IC50 & Ki Determination) Counting->Analysis

Fig 1: Step-by-step workflow for Carvotroline radioligand receptor binding assays.

Step-by-Step Methodology

Phase 1: Membrane Fraction Preparation

The goal of this phase is to isolate the membrane-bound GPCRs while washing away endogenous neurotransmitters (dopamine, serotonin) that would competitively inhibit the assay.

  • Homogenization: Dissect the target tissue (striatum or frontal cortex) over ice. Homogenize in 50 volumes (w/v) of ice-cold Tris-HCl buffer (50 mM, pH 7.4 at 4°C) using a Teflon-glass homogenizer.

    • Expert Insight: Maintaining 4°C is critical to arrest the activity of endogenous proteases that rapidly degrade extracellular receptor domains.

  • First Centrifugation: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspension & Wash: Resuspend the pellet in fresh ice-cold buffer and incubate at 37°C for 10 minutes.

    • Causality: This brief warming step facilitates the dissociation of tightly bound endogenous neurotransmitters from the receptors.

  • Final Centrifugation: Centrifuge again at 40,000 × g for 15 minutes. Resuspend the final pellet in the specific assay buffer (see Table 1) to a final protein concentration of 0.5 - 1.0 mg/mL (verified via BCA Protein Assay).

Phase 2: Radioligand Binding Execution

This phase establishes the competitive equilibrium between the radioligand and Carvotroline.

  • Reaction Assembly: In 96-well deep-well plates, combine the following in a total volume of 1.0 mL:

    • 100μL of Carvotroline hydrochloride (serial dilutions from 10−10 to 10−5 M).

    • 100μL of the target-specific radioligand (e.g., [3H] Spiperone for D2​ ).

    • 800μL of the prepared membrane suspension.

  • Self-Validation Controls:

    • Total Binding (TB): Replace Carvotroline with 100μL of assay buffer.

    • Non-Specific Binding (NSB): Replace Carvotroline with 100μL of a saturating concentration of a known reference displacer (e.g., 10μM Haloperidol). Specific binding is mathematically defined as TB minus NSB.

  • Incubation: Incubate the plates at 37°C for 15–30 minutes (or 25°C for 60 minutes, depending on the radioligand's association kinetics) to ensure the system reaches a steady-state equilibrium.

Phase 3: Rapid Filtration & Data Acquisition
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked for 1 hour in 0.1% PEI) using a 96-well cell harvester.

    • Causality: Rapid filtration instantaneously separates the bound radioligand (trapped on the filter with the membrane) from the free radioligand (pulled through the vacuum), preventing complex dissociation.

  • Washing: Wash the filters three times with 3mL of ice-cold wash buffer. The low temperature kinetically freezes the receptor-ligand complex during the wash.

  • Scintillation: Extract the filters, place them in scintillation vials with 4mL of liquid scintillation cocktail, and agitate for 2 hours. Quantify the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Quantitative Assay Parameters

To ensure reproducibility, the specific biochemical parameters required to profile Carvotroline across its three primary targets are summarized below.

Table 1: Standardized Assay Conditions for Carvotroline Profiling

Target ReceptorTissue SourceRadioligand (Conc.)NSB DisplacerBuffer Additives
Dopamine D2​ Rat Striatum [3H] Spiperone (0.5 nM)Haloperidol ( 10μM )120 mM NaCl, 5 mM KCl
Serotonin 5−HT2​ Rat Frontal Cortex [3H] Ketanserin (1.0 nM)Mianserin ( 1μM )None
Sigma ( σ ) Guinea Pig Brain [3H] DTG (3.0 nM)Haloperidol ( 10μM )None

Note: Carvotroline typically exhibits Ki​ values in the nanomolar range for these targets, validating its profile as a mixed antagonist/modulator.

Mechanistic Signaling Pathway

Understanding the downstream effects of Carvotroline's receptor binding is crucial for interpreting in vivo efficacy. By antagonizing D2​ (a Gi/o​ coupled receptor) and 5−HT2​ (a Gq/11​ coupled receptor), Carvotroline modulates cAMP levels and the IP3​ /DAG pathways, respectively. Furthermore, its interaction with σ receptors directly influences the neuroendocrine system, specifically altering plasma corticosterone levels via the HPA axis[3].

Pathway Carvotroline Carvotroline (WY-47,791) D2 Dopamine D2 Receptor Carvotroline->D2 Antagonizes HT2 Serotonin 5-HT2 Receptor Carvotroline->HT2 Antagonizes Sigma Sigma (σ) Receptor Carvotroline->Sigma Binds (High Affinity) Gi Gi/o Pathway (cAMP Modulation) D2->Gi Blocked Gq Gq/11 Pathway (IP3/DAG Modulation) HT2->Gq Blocked Endocrine HPA Axis Modulation (Corticosterone) Sigma->Endocrine Regulates

Fig 2: Pharmacological mechanism of Carvotroline acting on D2, 5-HT2, and Sigma receptors.

Data Analysis & Validation Criteria

Convert the raw CPM data to specific binding percentages. Plot the specific binding against the log concentration of Carvotroline to generate a sigmoidal dose-response curve.

Use non-linear regression to determine the IC50​ (the concentration of Carvotroline that inhibits 50% of specific radioligand binding). Finally, calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific tissue preparation).

Validation Checkpoint: A valid assay must yield a Hill slope ( nH​ ) close to 1.0, indicating competitive binding at a single class of receptor sites.

Sources

Method

In Vitro Pharmacological Profiling of Carvotroline Hydrochloride: Mechanistic Assays for D2 and 5-HT2A Receptor Antagonism

Introduction & Pharmacological Context Carvotroline Hydrochloride (WY-47791) is a synthetic γ-carboline derivative developed as an atypical antipsychotic candidate[1]. Historically, first-generation (typical) antipsychot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Carvotroline Hydrochloride (WY-47791) is a synthetic γ-carboline derivative developed as an atypical antipsychotic candidate[1]. Historically, first-generation (typical) antipsychotics functioned primarily as potent dopamine D2 receptor antagonists. While effective against the positive symptoms of schizophrenia, this mechanism frequently induced severe extrapyramidal symptoms (EPS)[2].

Atypical agents like Carvotroline circumvent this liability through a dual-action mechanism: they balance moderate dopamine D2 receptor antagonism with potent serotonin 5-HT2A receptor antagonism[1],[2]. This specific receptor binding profile mitigates motor side effects while broadening therapeutic efficacy to include the negative symptoms of schizophrenia. To rigorously evaluate the in vitro efficacy of Carvotroline Hydrochloride, researchers must deploy a self-validating cascade of radioligand binding and functional cellular assays.

As a Senior Application Scientist, I have structured this guide to detail not only the steps of these critical assays but the causality behind the experimental design.

Mechanistic Rationale & Pathway Visualization

Before executing functional assays, it is critical to understand the distinct G-protein coupled receptor (GPCR) signaling pathways targeted by Carvotroline.

Dopamine D2 Receptor (Gi/o-Coupled) Pathway

The D2 receptor couples to the Gi/o protein family. Activation by an agonist (e.g., Dopamine or Quinpirole) inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[3]. Carvotroline acts as an antagonist, blocking this interaction and preventing the drop in cAMP.

D2R_Signaling Carvotroline Carvotroline HCl (Antagonist) D2R D2 Receptor (Gi/o-coupled) Carvotroline->D2R Blocks Dopamine Quinpirole (Agonist) Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1. D2 Receptor Gi-coupled signaling pathway and Carvotroline blockade mechanism.

Serotonin 5-HT2A Receptor (Gq-Coupled) Pathway

The 5-HT2A receptor couples to the Gq protein family. Activation by Serotonin (5-HT) stimulates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the rapid release of intracellular calcium (Ca2+) from the endoplasmic reticulum[4]. Carvotroline blocks this receptor, preventing calcium mobilization.

HT2A_Signaling Carvotroline Carvotroline HCl (Antagonist) HT2AR 5-HT2A Receptor (Gq-coupled) Carvotroline->HT2AR Blocks Serotonin Serotonin (Agonist) Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq Couples PLC Phospholipase C Gq->PLC Activates Calcium Intracellular Ca2+ (Mobilization) PLC->Calcium IP3 Release

Fig 2. 5-HT2A Receptor Gq-coupled signaling pathway and Carvotroline blockade mechanism.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of Carvotroline for D2 and 5-HT2A receptors. Causality & Validation: Binding assays isolate the physical receptor-ligand interaction from cellular signaling amplification. To ensure the assay is self-validating, Non-Specific Binding (NSB) must be empirically defined. We utilize a 1000-fold excess of an unlabeled reference antagonist (Haloperidol for D2, Ketanserin for 5-HT2A) to saturate all true receptor sites. Any remaining radioactive signal is deemed non-specific (e.g., lipid partitioning) and subtracted from the Total Binding to calculate Specific Binding[4].

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human D2 or 5-HT2A receptors in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)[4].

  • Ligand Addition: In a 96-well plate, add 50 µL of [3H] spiperone (for D2) or [3H] ketanserin (for 5-HT2A) at a concentration near its known Kd​ value.

  • Compound Titration: Add 50 µL of Carvotroline HCl in a 10-point concentration-response curve (ranging from 10 pM to 10 µM).

  • Incubation: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium[4].

  • Filtration & Detection: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI is crucial as it neutralizes the negative charge of the glass fibers, reducing non-specific radioligand adhesion. Wash rapidly with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a Microbeta counter[4].

Protocol 2: D2 Receptor Functional Assay (cAMP HTRF)

Objective: Evaluate the functional antagonism of Carvotroline at the Gi-coupled D2 receptor. Causality & Validation: Because the D2 receptor is Gi-coupled, its activation inhibits AC, lowering cAMP[3]. To measure antagonism, we must first artificially raise the cAMP baseline using Forskolin (a direct AC activator). We then add Quinpirole (a D2 agonist) to suppress this cAMP. Carvotroline's efficacy is measured by its ability to block Quinpirole, thereby rescuing the Forskolin-induced cAMP signal[3],[5]. The Homogeneous Time-Resolved Fluorescence (HTRF) readout provides a self-validating ratiometric signal (665nm/620nm) that eliminates well-to-well volume artifacts.

HTRF_Workflow Step1 1. Cell Plating CHO-D2R Cells Step2 2. Pharmacological Treatment Carvotroline + Forskolin + Quinpirole Step1->Step2 Step3 3. Cell Lysis & Detection Add cAMP-d2 & Anti-cAMP-Cryptate Step2->Step3 Step4 4. TR-FRET Readout Measure 665nm / 620nm emission Step3->Step4 Step5 5. Data Analysis Calculate IC50 for Antagonism Step4->Step5

Fig 3. Step-by-step experimental workflow for the D2R HTRF cAMP functional assay.

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-D2R cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX. Note: IBMX is a phosphodiesterase inhibitor essential for preventing the premature degradation of cAMP.

  • Compound Incubation: Pre-incubate cells with varying concentrations of Carvotroline HCl for 15 minutes.

  • Stimulation: Add a mixture of Forskolin (10 µM) and Quinpirole (at its EC80​ concentration). Incubate for 30 minutes at Room Temperature (RT)[3].

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate lysis reagents. Incubate for 1 hour at RT.

  • Readout: Measure TR-FRET using a compatible microplate reader. Calculate the IC50​ of Carvotroline based on the restoration of the TR-FRET ratio[3].

Protocol 3: 5-HT2A Receptor Functional Assay (Intracellular Calcium Mobilization)

Objective: Assess the functional antagonism of Carvotroline at the Gq-coupled 5-HT2A receptor. Causality & Validation: 5-HT2A activation couples to Gq, activating PLC and triggering intracellular calcium release[4]. We measure this using Fluo-4 AM, a fluorogenic calcium indicator. A critical, non-negotiable component of this assay is the inclusion of Probenecid in the assay buffer. Probenecid inhibits multidrug resistance proteins (MRPs), preventing the cells from prematurely pumping the fluorescent dye into the extracellular space, which would otherwise destroy the assay window.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells stably expressing human 5-HT2A receptors in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Add Carvotroline HCl (concentration gradient) and incubate for 15 minutes at RT to allow receptor binding.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject Serotonin (5-HT) at its EC80​ concentration and immediately record the kinetic fluorescence response (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Readout: Quantify the peak fluorescence minus baseline. Carvotroline's antagonism is validated by a dose-dependent reduction in the calcium flux peak.

Quantitative Data Presentation

To benchmark the efficacy of Carvotroline Hydrochloride, its profile must be compared against established reference compounds. The table below summarizes the expected quantitative pharmacological profile based on its atypical antipsychotic classification[1],[2].

Target ReceptorAssay TypeReference AgonistReference AntagonistCarvotroline Expected Profile
Dopamine D2 Radioligand BindingN/AHaloperidolHigh Affinity ( Ki​ < 10 nM)
Dopamine D2 cAMP Inhibition (HTRF)QuinpiroleHaloperidolPotent Antagonism ( IC50​ < 50 nM)
Serotonin 5-HT2A Radioligand BindingN/AKetanserinHigh Affinity ( Ki​ < 5 nM)
Serotonin 5-HT2A Calcium MobilizationSerotonin (5-HT)ClozapinePotent Antagonism ( IC50​ < 20 nM)

References

  • CARVOTROLINE - Inxight Drugs. Source: National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • Antipsychotic activity of substituted gamma-carbolines. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. Source: GenScript. URL: [Link]

  • Assay Protocol Book - PDSP. Source: University of North Carolina (UNC). URL: [Link]

Sources

Application

Application Note: Preclinical Screening Methodologies for Carvotroline Hydrochloride

Introduction and Mechanistic Rationale As a Senior Application Scientist, establishing a robust preclinical screening cascade requires more than just executing assays; it demands a deep understanding of the compound's ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

As a Senior Application Scientist, establishing a robust preclinical screening cascade requires more than just executing assays; it demands a deep understanding of the compound's pharmacological causality. Carvotroline Hydrochloride (WY-47,791) is a novel γ-carboline derivative engineered to act as an atypical antipsychotic 1[1].

The therapeutic hypothesis behind Carvotroline relies on a triad of receptor interactions:

  • Dopamine D2 Receptor Antagonism: Modest affinity blockade in the mesolimbic pathway alleviates the positive symptoms of schizophrenia.

  • 5-HT2 Receptor Antagonism: High-affinity blockade in the prefrontal cortex promotes downstream dopamine release in the striatum, counteracting D2 blockade in the nigrostriatal pathway and thereby minimizing Extrapyramidal Symptoms (EPS) 2[2].

  • Sigma Receptor Modulation: High affinity for central sigma receptors regulates the Hypothalamic-Pituitary-Adrenal (HPA) axis, blunting stress-induced neuroendocrine spikes 3[3].

To evaluate these mechanisms, we deploy a self-validating suite of in vitro and in vivo protocols designed to isolate and quantify the "Atypicality Index" of Carvotroline.

Pathway Carvotroline Carvotroline HCl (WY-47,791) D2 Dopamine D2 Receptor Carvotroline->D2 Antagonist HT2 5-HT2 Receptor Carvotroline->HT2 Antagonist Sigma Sigma Receptor Carvotroline->Sigma High Affinity Efficacy Mesolimbic Inhibition (Antipsychotic Efficacy) D2->Efficacy EPS Cortical Modulation (Low EPS Liability) HT2->EPS HPA HPA Axis Regulation (Corticosterone Reduction) Sigma->HPA

Fig 1. Pharmacological mechanism of Carvotroline HCl across multiple receptor targets.

In Vitro Pharmacodynamics: Receptor Binding Workflows

Before advancing to animal models, the baseline affinities ( Ki​ ) of Carvotroline must be established. This ensures that the dosing rationale for in vivo studies is grounded in target engagement metrics.

Protocol 2.1: Radioligand Binding Assay
  • Tissue Preparation: Homogenize male Wistar rat striatum (for D2) or frontal cortex (for 5-HT2) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the membrane pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µL of radioligand (0.5 nM [3H] spiperone for D2; 1.0 nM [3H] ketanserin for 5-HT2), 50 µL of Carvotroline (serial dilutions from 0.1 nM to 10 µM), and 100 µL of the membrane suspension.

  • Incubation: Incubate the microplate at 37°C for 60 minutes to allow the binding kinetics to reach equilibrium.

  • Filtration: Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a 96-well cell harvester. Wash three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add 50 µL of scintillation cocktail to each well and quantify radioactivity (CPM) using a microplate liquid scintillation counter.

  • Self-Validation Logic: Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM Haloperidol (for D2) or 1 µM Ketanserin (for 5-HT2). Rule: If the signal-to-noise ratio (Total Binding / NSB) is < 3.0, the assay run is automatically rejected due to poor membrane integrity or radioligand degradation.

In Vivo Efficacy: The Apomorphine Challenge Model

The core of preclinical antipsychotic screening is differentiating between mesolimbic and nigrostriatal dopamine antagonism. Apomorphine, a non-selective dopamine agonist, induces two distinct behaviors:

  • Climbing: Driven by mesolimbic overactivity (surrogate for positive symptoms).

  • Stereotypy (Sniffing/Gnawing): Driven by nigrostriatal overactivity (surrogate for EPS liability).

Carvotroline demonstrates its atypical nature by potently blocking apomorphine-induced climbing while sparing stereotypy at therapeutic doses 2[2].

Protocol 3.1: Behavioral Observation
  • Acclimation: Habituate male Wistar rats (200-250g) to cylindrical wire-mesh observation cages for 30 minutes.

  • Pretreatment: Administer Carvotroline Hydrochloride (1.0, 3.0, 10.0 mg/kg, IP) or vehicle.

  • Incubation: Allow 30 minutes for peak brain penetrance.

  • Challenge: Administer Apomorphine HCl (1.5 mg/kg, SC).

  • Observation: At 10, 20, and 30 minutes post-challenge, a blinded observer scores the behaviors:

    • Climbing Score: 0 = 4 paws on floor, 1 = 2 paws on wall, 2 = 4 paws on wall.

    • Stereotypy Score: 0 = absent, 1 = discontinuous sniffing, 2 = continuous sniffing, 3 = continuous gnawing.

  • Self-Validation Logic: The assay utilizes a strict decision tree (See Fig 3) to ensure data integrity. If the Apomorphine + Vehicle control group fails to achieve a median climbing score of ≥1.5, the cohort is deemed unresponsive, and the run is invalidated.

Workflow Pretreat 1. Pretreatment Carvotroline (IP) Incubate 2. Incubation 30 mins Pretreat->Incubate Challenge 3. Challenge Apomorphine (SC) Incubate->Challenge Observe 4. Observation Climbing vs Stereotypy Challenge->Observe Analyze 5. Analysis Calculate Atypicality Index Observe->Analyze

Fig 2. Step-by-step workflow for the in vivo Apomorphine Challenge efficacy model.

Logic Start Assay Initiation VehCheck Vehicle Control (Baseline Established?) Start->VehCheck ApoCheck Apomorphine Control (Score >= 1.5?) VehCheck->ApoCheck Yes Invalid Reject Run (Recalibrate Assay) VehCheck->Invalid No RefCheck Reference Standard (Clozapine Active?) ApoCheck->RefCheck Yes ApoCheck->Invalid No Valid Proceed to Test Article (Carvotroline Data Valid) RefCheck->Valid Yes RefCheck->Invalid No

Fig 3. Logical decision tree for the self-validating behavioral assay system.

Safety Profiling: Neuroendocrinology & HPA Axis Modulation

Because Carvotroline possesses high affinity for sigma receptors, it uniquely modulates the HPA axis. Typical sigma receptor ligands alter plasma corticosterone concentrations, effectively buffering the neuroendocrine response to environmental stress 3[3].

Protocol 4.1: Rotational Stress Corticosterone Assay
  • Acclimation: Handle rats daily for 7 days prior to the experiment to establish a true, low-stress neuroendocrine baseline.

  • Pretreatment: Administer Carvotroline HCl (5.0 - 10.0 mg/kg, IP) or Vehicle (0.9% Saline). Return to home cages for 30 minutes.

  • Stress Induction: Transfer animals to a rotational stress apparatus operating at 15 RPM for exactly 15 minutes.

  • Sampling: Immediately post-stress, collect 0.5 mL of blood via tail-vein snip into chilled, EDTA-coated microcentrifuge tubes.

  • Plasma Isolation: Centrifuge samples at 3,000 x g for 15 minutes at 4°C. Extract the plasma supernatant.

  • Quantification: Measure plasma corticosterone levels utilizing a validated competitive ELISA kit, reading microplate absorbance at 450 nm.

  • Self-Validation Logic: The assay must include an unstressed Vehicle group. Rule: If the stressed Vehicle group does not exhibit at least a 200% increase in corticosterone compared to the unstressed Vehicle group, the stressor model is deemed insufficient, and the data is discarded.

Quantitative Data Presentation

The following table summarizes the expected preclinical profile of Carvotroline Hydrochloride compared to standard reference agents. The defining feature of Carvotroline is its high Atypicality Index (the ratio of Stereotypy ED50​ to Climbing ED50​ ), which mathematically represents its wide therapeutic window against EPS.

Pharmacological ParameterCarvotroline HCl (Expected)Haloperidol (Typical Ref)Clozapine (Atypical Ref)
D2 Receptor Affinity ( Ki​ , nM) Moderate (10 - 50)High (< 1.0)Low (100 - 200)
5-HT2 Receptor Affinity ( Ki​ , nM) High (< 10)Low (> 100)High (< 10)
Sigma Receptor Affinity ( Ki​ , nM) High (< 10)Moderate (~ 50)Low (> 1000)
Apomorphine Climbing ( ED50​ , mg/kg) ~ 2.5~ 0.1~ 5.0
Apomorphine Stereotypy ( ED50​ , mg/kg) > 20.0~ 0.15> 20.0
Atypicality Index (Stereotypy / Climbing) > 8.0 ~ 1.5 > 4.0
Catalepsy Induction ( ED50​ , mg/kg) None observed~ 0.5None observed

Data synthesized from historical preclinical models of γ-carboline derivatives and standard antipsychotic benchmarks.

References

  • CARVOTROLINE HYDROCHLORIDE - Inxight Drugs.
  • Discovery of Innovative Small Molecule Therapeutics.
  • Sigma receptor ligands alter concentrations of corticosterone in plasma in the rat.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Carvotroline Hydrochloride solubility issues in vitro

Welcome to the Technical Support Center for Carvotroline Hydrochloride in vitro applications. Carvotroline is an atypical antipsychotic agent[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carvotroline Hydrochloride in vitro applications. Carvotroline is an atypical antipsychotic agent[1]. Like many lipophilic, complex organic salts in CNS drug discovery, Carvotroline Hydrochloride frequently presents solubility challenges in aqueous media, which can lead to unpredictable bioassay results, false negatives, and undervalued toxicity[2].

This center provides self-validating protocols, mechanistic troubleshooting guides, and FAQs to help researchers overcome kinetic and thermodynamic solubility barriers.

Core Troubleshooting Guide: Solubility Failures

Issue A: Immediate Precipitation in Aqueous Assay Buffers (Kinetic Solubility Failure)

Symptom: When spiking a DMSO stock solution of Carvotroline HCl into an aqueous buffer (e.g., PBS, pH 7.4), the solution becomes cloudy, or light scattering increases significantly. Causality: Many drug discovery experiments operate under "kinetic" solubility conditions[3]. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the local concentration of the lipophilic free base exceeds its nucleation threshold before it can reach thermodynamic equilibrium. The hydrochloride salt may also experience the "common ion effect" if the buffer has high chloride concentrations, suppressing dissolution. Resolution:

  • Reduce DMSO Stock Concentration: High DMSO concentrations (>1% v/v final) can sometimes trigger rapid co-precipitation. Ensure the final DMSO concentration in the bioassay remains ≤1%.

  • Sequential Dilution: Instead of a single spike, perform linear serial dilutions into the aqueous buffer[4].

  • pH Adjustment: Carvotroline is an ionizable compound. Ensure the buffer pH is maintained slightly below the pKa of its basic amine to maintain the ionized, more soluble state, provided this does not interfere with the target bioassay.

Issue B: Poor Long-Term Stability in Solution (Thermodynamic Solubility Failure)

Symptom: The solution appears clear initially but forms micro-crystals over a 12-24 hour incubation period during cell-based assays. Causality: The compound was initially in a supersaturated kinetic state but slowly precipitated to its lowest-energy crystalline form (thermodynamic equilibrium)[5]. Resolution:

  • Thermodynamic Profiling: Switch from kinetic assessments to a shake-flask thermodynamic assay to determine the true equilibrium solubility limit[4].

  • Excipient Addition: Introduce biologically compatible co-solvents or surfactants (e.g., 0.1% Tween-20 or PEG-400) to stabilize the solvated state, provided they do not cause cytotoxicity in your specific cell line.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)

This protocol is designed for rapid compound assessment to diagnose bioassay precipitation[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Carvotroline HCl in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: Ensure the DMSO stock is optically clear; if not, use a water bath sonicator for up to 5 minutes[6].

  • Serial Dilution: Prepare a linear serial dilution of the DMSO stock across a 96-well microtiter plate[4].

  • Buffer Addition: Rapidly dispense the aqueous target buffer (e.g., 50 mM HEPES, pH 7.4) into the wells. Keep the final DMSO concentration constant at 1%.

  • Incubation: Agitate the plate on a microplate shaker for 2 hours at room temperature.

  • Detection: Measure undissolved particles via light scattering using a laser nephelometer[3]. An abrupt increase in the nephelometric turbidity unit (NTU) indicates the kinetic solubility limit.

Protocol 2: Thermodynamic Shake-Flask LC/MS Assay

Used during lead optimization to determine the maximum concentration at equilibrium[5].

Step-by-Step Methodology:

  • Solid Addition: Add excess solid Carvotroline HCl (approx. 2 mg) to a glass vial.

  • Solvent Addition: Add 1 mL of the target aqueous buffer.

  • Equilibration: Cap the vial and incubate on an orbital shaker at 37°C for 24 hours to ensure the system reaches thermodynamic equilibrium[4].

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes, or filter through a 0.22 µm solubility filter plate to separate undissolved particles[3].

  • Quantitation: Dilute the supernatant and quantify the dissolved material using LC/MS against a separately built calibration curve[4].

Data Presentation: Co-Solvent Efficacy Matrix

To assist in formulating Carvotroline HCl for in vitro assays, the following table summarizes typical starting parameters for solubility optimization.

Solvent / ExcipientMechanism of ActionRecommended In Vitro LimitImpact on Carvotroline HCl Solubility
DMSO Disrupts crystal lattice energy≤ 1.0% (v/v)Excellent primary stock solvent[3].
Ethanol Decreases dielectric constant≤ 0.5% (v/v)Moderate; useful for secondary dilutions[6].
PEG-400 Co-solvent / steric stabilization≤ 2.0% (v/v)High; prevents kinetic precipitation.
Tween-20 Micellar solubilization≤ 0.1% (v/v)High; useful for extended thermodynamic stability.

Troubleshooting Workflow Visualization

The following diagram illustrates the logical decision tree for resolving Carvotroline HCl solubility issues in vitro.

SolubilityWorkflow Start Carvotroline HCl Solid DMSO Prepare DMSO Stock (10 mM) Start->DMSO Buffer Dilute in Aqueous Buffer DMSO->Buffer Detect Laser Nephelometry / UV Absorbance Buffer->Detect Decision Precipitation Detected? Detect->Decision Optimize Adjust pH / Add Co-solvents Decision->Optimize Yes Success Proceed to In Vitro Bioassay Decision->Success No Optimize->Buffer Retest

Figure 1: Decision matrix for diagnosing and resolving Carvotroline HCl kinetic solubility failures.

Frequently Asked Questions (FAQs)

Q: Why does Carvotroline HCl dissolve well in water but precipitate in my assay buffer? A: Pure water lacks buffering capacity, allowing the hydrochloride salt to lower the local pH, which maintains the drug in an ionized, highly soluble state. Assay buffers (like PBS) resist this pH change and often contain high ionic strength (e.g., chloride ions), which can drive the equilibrium toward the un-ionized free base or cause a common-ion effect, leading to precipitation[3].

Q: How can I differentiate between a solubility issue and a target-binding failure in my bioassay? A: If your dose-response curve exhibits a "bell shape" or abruptly plateaus at higher concentrations, it is highly indicative of a kinetic solubility limit being reached in the well. Perform a direct UV assay or nephelometric scan on the assay plate to confirm the presence of light-scattering particles[3].

Q: What is the best way to rescue a precipitated sample? A: If the test chemical has not dissolved, you can utilize water-bath sonication for up to 5 minutes. If it remains undissolved, warm the solution to 37°C for 5 to 60 minutes[6]. If these physical methods fail, you must alter the solution conditions (pH or co-solvents).

References

  • In vitro solubility assays in drug discovery. PubMed (NIH). Available at:[Link]

  • Solubility Assessment Service. Creative Biolabs. Available at:[Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIH. Available at:[Link]

  • 2008 Alfred Burger Award Address in Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Addressing off-target effects of Carvotroline Hydrochloride in experiments

A Guide for Researchers on Addressing Off-Target Effects in Experiments Welcome to the technical support center for Carvotroline Hydrochloride. As Senior Application Scientists, we have compiled this guide to assist you...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Addressing Off-Target Effects in Experiments

Welcome to the technical support center for Carvotroline Hydrochloride. As Senior Application Scientists, we have compiled this guide to assist you in navigating the complexities of your research and to help you ensure the specificity of your experimental results. Carvotroline is a potent γ-carboline derivative with primary antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors. However, like any small molecule inhibitor, it is crucial to consider and control for potential off-target effects. This guide provides a series of frequently asked questions and troubleshooting strategies to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My experimental results are not consistent with pure Dopamine D2 or Serotonin 5-HT2A receptor antagonism. What could be the cause?

This is a common challenge in pharmacology. While Carvotroline Hydrochloride is designed to be selective, unexpected results can arise from several factors. One significant possibility is the engagement of off-target receptors. The γ-carboline scaffold, while effective, can sometimes interact with other receptors that share structural similarities with the intended targets.

A primary candidate for off-target activity for many CNS-active compounds is the Sigma-1 Receptor (σ1R) . This intracellular chaperone protein can modulate a variety of signaling pathways and its ligands often share pharmacophoric features with aminergic receptor ligands.[1][2] Therefore, your observed phenotype could be a composite of on-target (D2/5-HT2A) and off-target (e.g., σ1R) effects.

Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects

Q2: How can I experimentally determine if the effects I'm seeing are due to off-target binding of Carvotroline?

A systematic approach using pharmacological and genetic tools is the most robust way to dissect the on-target and off-target effects of Carvotroline.

Step 1: Orthogonal Pharmacological Inhibition

The first step is to use structurally and mechanistically different antagonists for your primary targets (D2 and 5-HT2A) and a selective antagonist for the hypothesized off-target (σ1R). If a different D2 or 5-HT2A antagonist recapitulates the effect of Carvotroline, it strengthens the evidence for an on-target mechanism. Conversely, if a σ1R antagonist blocks the effect of Carvotroline, it points to an off-target interaction.

Here is a suggested workflow:

G cluster_0 Experimental Setup cluster_1 Pharmacological Controls cluster_2 Interpretation A Observe Phenotype with Carvotroline Hydrochloride B Treat with Selective D2 Antagonist (e.g., Haloperidol) A->B C Treat with Selective 5-HT2A Antagonist (e.g., Ketanserin) A->C D Pre-treat with Selective σ1R Antagonist (e.g., NE-100) then add Carvotroline A->D E Phenotype Recapitulated? B->E F Phenotype Recapitulated? C->F G Phenotype Blocked? D->G H On-Target D2 Effect E->H Yes K Inconclusive/Other Off-Target E->K No I On-Target 5-HT2A Effect F->I Yes F->K No J Off-Target σ1R Effect G->J Yes G->K No

Caption: Workflow for Pharmacological Dissection of Off-Target Effects.

Step 2: Genetic Knockdown or Knockout

The gold standard for confirming the target of a drug is to use a genetic approach. By silencing the expression of the target protein (e.g., using siRNA or shRNA) or by using a knockout cell line or animal model, you can determine if the drug's effect is dependent on the presence of that protein.

Experimental Approach Methodology Expected Outcome if On-Target Expected Outcome if Off-Target
siRNA/shRNA Knockdown Transiently reduce the expression of DRD2, HTR2A, or SIGMAR1.The effect of Carvotroline is diminished or abolished in knockdown cells compared to control cells.Carvotroline continues to elicit the same effect despite knockdown of DRD2 or HTR2A.
CRISPR/Cas9 Knockout Generate a stable cell line lacking the gene for DRD2, HTR2A, or SIGMAR1.Carvotroline has no effect in the knockout cell line.The effect of Carvotroline persists in the DRD2 or HTR2A knockout line but is absent in the SIGMAR1 knockout line.

Step 3: Dose-Response Analysis

Off-target effects are often observed at higher concentrations of a compound.[3] Conduct a careful dose-response curve for Carvotroline Hydrochloride. If the desired on-target effect occurs at a lower concentration range and the unexpected phenotype only appears at higher concentrations, this suggests a potential off-target liability.

Q3: What are some recommended control compounds and their working concentrations?

It is critical to use well-characterized, selective inhibitors for your control experiments. The following table provides some suggestions. Note that optimal concentrations should be determined empirically for your specific experimental system.

Target Control Compound Mechanism Typical Concentration Range Key Considerations
Dopamine D2 Receptor HaloperidolAntagonist1-10 µMA classic antipsychotic, but has some activity at other receptors at higher concentrations.[4][5]
Serotonin 5-HT2A Receptor KetanserinAntagonist/Inverse Agonist0.1-1 µMAlso has affinity for α1-adrenergic and H1 histamine receptors.[6][7]
Sigma-1 Receptor NE-100Selective Antagonist0.1-1 µMHighly selective for σ1R over σ2R and other CNS receptors.[8]
Sigma-1 Receptor BD-1047Selective Antagonist0.1-1 µMAnother highly selective σ1R antagonist.[8]
Q4: Can you illustrate the potential signaling pathways involved?

Certainly. The diagram below illustrates the on-target pathways of Carvotroline at the D2 and 5-HT2A receptors, and a plausible off-target interaction with the Sigma-1 Receptor.

Caption: Potential On- and Off-Target Signaling of Carvotroline.

This diagram illustrates that on-target D2 antagonism would lead to an increase in cAMP levels, while on-target 5-HT2A antagonism would block the production of IP3 and DAG. An off-target interaction with the Sigma-1 receptor could modulate ion channel activity and intracellular calcium signaling, leading to a distinct cellular response.[1][9]

Summary and Best Practices

  • Always consider off-target effects , especially when a compound's phenotype does not align with its known primary targets.

  • Use a multi-pronged approach for validation, combining orthogonal pharmacology with genetic methods.

  • Perform careful dose-response experiments to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Publish your controls. Demonstrating the specificity of your compound's action is crucial for the reproducibility and impact of your research.

By diligently applying these troubleshooting strategies, you can be more confident in attributing the observed biological effects of Carvotroline Hydrochloride to its intended molecular targets, thereby enhancing the scientific rigor of your findings.

References

  • Farese, F. (2014, March 25). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Publications. [Link]

  • CD Genomics. (n.d.). The CRISPR Paradox: Understanding On-Target and Off-Target Effects. Retrieved from [Link]

  • PubMed. (2013, February 15). On-target and off-target-based toxicologic effects. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]

  • Patsnap. (2024, January 9). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). “Selective” serotonin 5-HT2AR antagonists. PMC. [Link]

  • The Bumbling Biochemist. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Omiics. (n.d.). On-target/off-target effects (ASO). Retrieved from [Link]

  • ResearchGate. (n.d.). On-target and offtarget adverse drug effects. Retrieved from [Link]

  • ResearchGate. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. Retrieved from [Link]

  • Cleveland Clinic. (2023, May 9). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]

  • Wikipedia. (n.d.). γ-Carboline. Retrieved from [Link]

  • Frontiers. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological landscape of carbolines: a holistic view. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC. [Link]

  • PubMed. (2021, June 10). Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. [Link]

  • ResearchGate. (n.d.). (PDF) γ-Carbolines and Their Hydrogenated Derivatives. Part 3. Hydrogenated Derivatives of γ-Carbolines: Chemical and Biological Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved from [Link]

  • Frontiers. (2023, March 8). Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • MDPI. (2022, October 28). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. [Link]

  • Patsnap. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?. Synapse. [Link]

  • bioRxiv. (2018, September 19). Molecular mechanism of off-target effects in CRISPR-Cas9. [Link]

  • ResearchGate. (n.d.). Table 2 . Affinities of Sigma Receptor Ligands for the Subtypes of.... Retrieved from [Link]

  • Patsnap. (2024, June 21). What are D2 receptor antagonists and how do they work?. Synapse. [Link]

  • Reddit. (2022, October 17). D2 receptor antagonism. r/Psychiatry. [Link]

  • National Center for Biotechnology Information. (n.d.). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. PMC. [Link]

  • MDPI. (2021, April 25). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. [Link]

  • MDPI. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • Oncotarget. (2017, August 29). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Carvotroline Hydrochloride in Aqueous Solutions

Welcome to the Technical Support Center for Carvotroline Hydrochloride (WY-47791). Carvotroline is a novel γ-carboline derivative recognized for its high affinity for dopamine D2 and cortical 5-HT2 receptors[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carvotroline Hydrochloride (WY-47791). Carvotroline is a novel γ-carboline derivative recognized for its high affinity for dopamine D2 and cortical 5-HT2 receptors[1]. While its unique tetrahydropyrido[4,3-b]indole pharmacophore is critical for its biological activity, it presents distinct physicochemical challenges during in vitro and in vivo formulation.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights and mechanistic chemistry to help you troubleshoot instability, prevent degradation, and establish self-validating experimental protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my Carvotroline HCl stock solution turn yellow or brown over time? A: This color change is a hallmark of oxidative degradation. The 1,2,3,4-tetrahydro-γ-carboline core of Carvotroline is highly redox-active[2]. When exposed to dissolved oxygen and trace transition metals in aqueous media, the molecule undergoes auto-oxidation. Mechanistically, this often proceeds via a Winterfeldt-type oxidation, where oxygen attacks the electron-rich indole ring, leading to the cleavage of the pyrrole moiety and the formation of colored dihydropyrrolo-quinolone derivatives[3].

  • Causality & Solution: To prevent this, you must disrupt the oxidative cascade. Use thoroughly degassed solvents (sparged with Argon or Nitrogen) to remove dissolved oxygen. Additionally, incorporating a water-soluble antioxidant (e.g., 0.1% ascorbic acid) and a metal chelator (e.g., 1 mM EDTA) will neutralize reactive oxygen species and sequester catalytic trace metals.

Q2: My solution becomes cloudy when I dilute it into biological assay buffers. What is happening? A: You are observing the precipitation of the Carvotroline free base. Carvotroline is supplied as a hydrochloride salt of a weak base (containing piperidine-like and pyridine nitrogens). While the salt is highly soluble in acidic water, diluting it into a physiological buffer (pH 7.4) shifts the equilibrium. If the local pH exceeds the pKa of the basic nitrogens (typically around pH 6.0–7.0 for similar carbolines), the molecule deprotonates into its highly lipophilic free base form, which rapidly crashes out of solution[1].

  • Causality & Solution: Always prepare your concentrated stock solutions in a mildly acidic buffer (pH 4.0–5.0), such as 50 mM sodium acetate. When introducing the drug to a biological assay, keep the stock concentration high enough so that the final dilution step into the pH 7.4 medium is rapid and highly dilute (e.g., 1:1000), preventing the free base from reaching its precipitation threshold.

Q3: Is Carvotroline HCl sensitive to light? A: Yes. The molecule features an extended conjugated system and an 8-fluoro-aromatic ring[1]. Exposure to UV and high-intensity visible light can trigger photolytic defluorination and radical-mediated ring degradation, a common vulnerability in halogenated carbolines[4].

  • Causality & Solution: Photons provide the activation energy required to break the C-F bond or excite the indole system. All stock solutions must be prepared under subdued lighting and stored in actinic (amber) glass vials to block wavelengths below 500 nm.

Q4: Why is the concentration of my sterile-filtered stock solution lower than expected? A: This is caused by non-specific binding to the filter membrane. Hydrophobic, multi-ring heterocyclic compounds like Carvotroline tend to adsorb strongly to standard polyethersulfone (PES) or nylon membranes via hydrophobic and π-π interactions.

  • Causality & Solution: To ensure the final concentration matches your calculations, exclusively use low-protein-binding Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF) syringe filters, which lack the aromatic rings and polar amide bonds that trap the drug.

Part 2: Quantitative Data & Degradation Summary

The following table summarizes the quantitative parameters, degradation triggers, and specific preventive measures required to maintain the structural integrity of Carvotroline HCl in solution.

Degradation PathwayEnvironmental TriggerMechanistic ConsequencePreventive Strategy
Winterfeldt Oxidation Dissolved O₂, Trace Metals (Fe³⁺, Cu²⁺)Cleavage of the γ-carboline core into quinolone derivatives[3].Degas buffer; add 1 mM EDTA + 0.1% Ascorbic Acid.
Nucleophilic Precipitation Alkaline or Neutral pH (> 6.0)Deprotonation of the basic amine, yielding insoluble free base[1].Buffer stock solutions at pH 4.0 – 5.0 (Acetate/Citrate).
Photolysis UV / Visible Light (< 500 nm)Radical formation and defluorination of the 8-fluoro moiety[4].Use amber glassware; handle under subdued lighting.
Adsorptive Loss PES / Nylon FiltrationNon-specific binding via hydrophobic and π-π interactions.Use hydrophilic PTFE or PVDF 0.22 µm filters.

Part 3: Mechanistic Visualization

DegradationPathways cluster_triggers Environmental Triggers cluster_mechanisms Degradation Mechanisms cluster_preventions Preventive Strategies T1 Oxygen & Trace Metals M1 γ-Carboline Auto-oxidation (Winterfeldt-type cleavage) T1->M1 T2 Alkaline pH (> 6.0) M2 Free Base Precipitation & Nucleophilic Attack T2->M2 T3 UV / Vis Light M3 Photolytic Defluorination & Radical Formation T3->M3 P1 Argon Purging + EDTA / Ascorbate M1->P1 P2 Acetate/Citrate Buffer (pH 4.0 - 5.0) M2->P2 P3 Actinic Shielding (Amber Vials) M3->P3

Logical relationship between environmental triggers, degradation mechanisms, and stabilization.

Part 4: Self-Validating Experimental Protocol

To guarantee the scientific integrity of your downstream assays, follow this step-by-step methodology for preparing a 10 mM stabilized stock solution of Carvotroline Hydrochloride. This protocol is designed as a self-validating system: it includes an internal quality control (QC) checkpoint to verify success before use.

Materials Required:
  • Carvotroline Hydrochloride powder (High purity, >98%)

  • 50 mM Sodium Acetate buffer (pH 4.5)

  • L-Ascorbic Acid (Antioxidant) and EDTA (Chelator)

  • Argon or Nitrogen gas

  • 0.22 µm hydrophilic PTFE syringe filters

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:
  • Solvent Preparation & Degassing: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.5. Add 1 mM EDTA and 0.1% (w/v) L-Ascorbic acid. Sparge the solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing & Shielding: Under subdued lighting, accurately weigh the required mass of Carvotroline HCl. Transfer immediately to an amber glass vial.

  • Dissolution: Add the degassed stabilization buffer to achieve a 10 mM concentration. Vortex gently until the powder is completely dissolved. The solution should be perfectly clear and colorless.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm hydrophilic PTFE membrane into a fresh, argon-purged amber vial. Do not use PES or Nylon.

  • Self-Validation Checkpoint (QC): Visually inspect the solution against a stark white background. Any hint of yellowing indicates that Winterfeldt oxidation has occurred[3]. Furthermore, perform a quick UV-Vis scan; the baseline at 400-500 nm should be completely flat. If absorbance is detected in the visible range, discard and recreate.

  • Aliquoting & Storage: Overlay the headspace of the vial with Argon gas, seal tightly with a PTFE-lined septum, and store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts and micro-precipitation.

ProtocolWorkflow S1 1. Solvent Prep Degas Buffer (pH 4.5) S2 2. Dissolution Add Carvotroline HCl S1->S2 Stir & Shield S3 3. Stabilization Add Ascorbic Acid S2->S3 Dissolve S4 4. Filtration 0.22 µm PTFE Filter S3->S4 Protect from light S5 5. QC Check Verify Colorless State S4->S5 Aseptic S6 6. Storage Argon Overlay, -20°C S5->S6 Seal

Step-by-step experimental workflow for preparing a stable Carvotroline HCl stock solution.

Part 5: References

  • NCATS Inxight Drugs: CARVOTROLINE HYDROCHLORIDE. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Mild and Efficient Winterfeldt Oxidation of 1,2,3,4-Tetrahydro-γ-carbolines for the Synthesis of Dihydropyrrolo[3,2-b]. MDPI. Available at:[Link]

  • Conjugates of methylene blue with γ-carboline derivatives as new multifunctional agents for the treatment of neurodegenerative diseases. PubMed Central (PMC). Available at:[Link]

  • Pharmacological landscape of carbolines: a holistic view. RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Carvotroline Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Carvotroline Hydrochloride. Here, we move beyond simple protocols to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Carvotroline Hydrochloride. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, offering troubleshooting advice and answers to frequently asked questions grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction conditions, and achieve high-purity Carvotroline Hydrochloride.

Synthetic Overview: A Two-Stage Approach

The synthesis of Carvotroline Hydrochloride is most effectively approached as a two-stage process. The first stage involves the construction of the core tricyclic structure, 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole, via a Fischer indole synthesis. The second stage is the N-alkylation of this intermediate with a suitable side chain to yield the final Carvotroline base, which is then converted to its hydrochloride salt.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: N-Alkylation & Salt Formation A 4-Fluorophenylhydrazine (Starting Material 1) C Hydrazone Formation A->C B 4-Piperidone (Starting Material 2) B->C D Acid-Catalyzed Cyclization C->D [3,3]-Sigmatropic Rearrangement E 8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole (Tricyclic Intermediate) D->E G N-Alkylation (SN2) E->G F 2-(4-Pyridyl)ethyl Tosylate (Alkylating Agent) F->G H Carvotroline (Free Base) G->H I Salt Formation (HCl) H->I J Carvotroline Hydrochloride (Final Product) I->J

Caption: Overall synthetic workflow for Carvotroline Hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Fischer Indole Synthesis

Question 1: My Fischer indole synthesis has a low yield and produces a significant amount of dark, tar-like byproduct. What is the likely cause and how can I mitigate this?

Answer: This is a classic challenge in Fischer indole syntheses, often stemming from the harsh acidic conditions required for cyclization. The strong acid (e.g., polyphosphoric acid, concentrated H₂SO₄, or ZnCl₂) can promote side reactions and polymerization of the starting materials or the indole product itself, which is susceptible to acid-catalyzed degradation.

  • Root Cause Analysis:

    • Excessively High Temperature: Overheating the reaction mixture provides the activation energy for undesired polymerization pathways.

    • Non-Optimal Acid Catalyst: The choice of acid is critical. While strong Brønsted acids are common, Lewis acids can sometimes offer a milder alternative.

    • Atmospheric Oxidation: The electron-rich indole core can be susceptible to oxidation, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. It is often beneficial to heat the reaction mixture gradually and maintain the lowest possible temperature that still allows for efficient cyclization.

    • Choice of Acid Catalyst: Consider alternatives to polyphosphoric acid. A mixture of acetic acid and sulfuric acid, or Eaton's reagent (P₂O₅ in methanesulfonic acid), can sometimes provide a more controlled reaction with fewer byproducts.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Gradual Addition: Instead of adding the hydrazone to the hot acid, consider adding the acid to the hydrazone at a lower temperature and then gradually heating the mixture.

Question 2: I'm observing the formation of a significant regioisomeric byproduct during the cyclization step. How can I improve the regioselectivity?

Answer: Regioisomer formation is a known complication when using unsymmetrical ketones in the Fischer indole synthesis. In the case of 4-piperidone, the initial enamine or enol-hydrazine intermediate can theoretically lead to cyclization at two different positions. While the desired product is generally favored, reaction conditions can influence the ratio of regioisomers.

  • Mechanistic Insight: The regioselectivity is determined by the direction of the[2][2]-sigmatropic rearrangement of the N-protonated enehydrazine intermediate. Steric and electronic factors of the starting materials play a crucial role.

  • Strategies for Enhancing Regioselectivity:

    • Lewis Acid Catalysis: Switching from a Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) can sometimes alter the transition state of the sigmatropic rearrangement, thereby favoring one regioisomer over the other.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experimenting with different solvents (e.g., toluene, xylene, or acetic acid) may improve the desired isomeric ratio.

    • Pre-formation of the Hydrazone: Ensure the complete formation of the hydrazone from 4-fluorophenylhydrazine and 4-piperidone before introducing the cyclization catalyst. This can be done as a separate step at a lower temperature, followed by isolation and purification of the hydrazone. This prevents side reactions of the individual starting materials under the harsh cyclization conditions.

Stage 2: N-Alkylation

Question 3: The N-alkylation of the tricyclic intermediate is sluggish, with low conversion even after prolonged reaction times. What can I do to improve the reaction rate?

Answer: Low reactivity in this Sₙ2 reaction can be attributed to several factors, including the choice of base, solvent, and leaving group on the alkylating agent. The secondary amine of the piperidine ring within the tricyclic system may also be sterically hindered.

  • Analysis of Reaction Parameters:

    • Base Strength: The base must be strong enough to deprotonate the secondary amine, generating the nucleophilic amide anion. Common bases for this type of alkylation include NaH, K₂CO₃, or Cs₂CO₃.

    • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is typically required to dissolve the reactants and facilitate the Sₙ2 reaction.

    • Leaving Group Ability: The leaving group on the 2-(4-pyridyl)ethyl side chain is critical. Iodide is a better leaving group than bromide, which is better than chloride or tosylate.

  • Optimization Strategies:

    • Stronger Base/Solvent Combination: If using a weaker base like K₂CO₃, switching to sodium hydride (NaH) in DMF can significantly increase the rate of deprotonation and subsequent alkylation.

    • Improve the Leaving Group: While 2-(4-pyridyl)ethyl tosylate is a viable alkylating agent, converting it to 2-(4-pyridyl)ethyl iodide in situ via the Finkelstein reaction (by adding a catalytic amount of NaI or KI) can accelerate the reaction.

    • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, monitor for potential side reactions or decomposition. A typical range for these alkylations is 60-100 °C.

Question 4: My final product, after conversion to the hydrochloride salt, is difficult to crystallize and appears oily or amorphous. How can I obtain a crystalline solid?

Answer: The inability to obtain a crystalline hydrochloride salt is often due to residual impurities or the incorrect stoichiometry of the acid addition. The presence of residual solvent can also inhibit crystallization.

  • Purification and Crystallization Tactics:

    • Purification of the Free Base: Before salt formation, ensure the Carvotroline free base is of high purity. Flash column chromatography is often effective for removing unreacted starting materials and byproducts from the N-alkylation step.

    • Stoichiometric Acid Addition: Carefully add a stoichiometric amount (or a slight excess) of a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) to a solution of the purified free base. Adding a large excess of acid can sometimes lead to the formation of oils.

    • Solvent Screening for Crystallization: The choice of solvent for crystallization is critical. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvent systems for hydrochloride salts include ethanol/diethyl ether, isopropanol/hexane, or methanol/acetone.

    • Trituration: If the product initially oils out, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Alternatively, the oil can be triturated (repeatedly washed and stirred) with a non-polar solvent like hexane or diethyl ether to remove soluble impurities and potentially induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials, 4-fluorophenylhydrazine and 4-piperidone?

A1: The purity of your starting materials is paramount. For 4-fluorophenylhydrazine, ensure it is free from oxidation products, which often appear as colored impurities. It is best to use a freshly opened bottle or material that has been stored under an inert atmosphere. For 4-piperidone, which is often supplied as a hydrochloride monohydrate, ensure it is completely dry and free of residual acid from its preparation, as this can interfere with the initial hydrazone formation.

Q2: Can I use a one-pot procedure for the Fischer indole synthesis and N-alkylation?

A2: While one-pot procedures are attractive for their efficiency, they are generally not recommended for this synthesis. The conditions for the Fischer indole synthesis (strong acid, high temperature) are incompatible with the N-alkylation step (basic conditions). Attempting a one-pot reaction would likely lead to a complex mixture of products and significant degradation. A two-step process with isolation and purification of the tricyclic intermediate is the most robust approach.

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is an excellent technique for routine monitoring of both reaction stages. For more detailed analysis, especially for identifying byproducts or confirming product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural characterization of the intermediate and the final product.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The strong acids used in the Fischer indole synthesis, such as polyphosphoric acid, are highly corrosive and require careful handling. Sodium hydride, a potential base for the N-alkylation, is a flammable solid that reacts violently with water. Always quench reactions involving NaH carefully and with an appropriate reagent (e.g., dropwise addition of isopropanol).

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 4-piperidone monohydrate hydrochloride (1.05 eq) in ethanol, add sodium acetate (2.5 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the formation of the hydrazone by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude hydrazone.

  • Slowly add the crude hydrazone to pre-heated (100-120 °C) polyphosphoric acid under a nitrogen atmosphere.

  • Stir the mixture at this temperature for 2-3 hours, monitoring the cyclization by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice and basify with a concentrated NaOH solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure tricyclic intermediate.

ParameterValue
Reactants 4-Fluorophenylhydrazine HCl, 4-Piperidone HCl
Key Reagents Sodium Acetate, Polyphosphoric Acid
Solvents Ethanol, Ethyl Acetate, Dichloromethane
Temperature Reflux (Hydrazone), 100-120 °C (Cyclization)
Typical Yield 45-60%

Protocol 2: Synthesis of Carvotroline Hydrochloride

  • Dissolve the 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-(4-pyridyl)ethyl tosylate (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude Carvotroline free base by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).

  • Dissolve the purified free base in a minimal amount of isopropanol.

  • Add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic and a precipitate forms.

  • Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield Carvotroline Hydrochloride.

ParameterValue
Reactants Tricyclic Intermediate, 2-(4-Pyridyl)ethyl Tosylate
Key Reagents Sodium Hydride, HCl in Diethyl Ether
Solvents DMF, Isopropanol, Diethyl Ether
Temperature 80 °C (Alkylation)
Typical Yield 70-85%

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

Sources

Troubleshooting

Best practices for handling and storage of Carvotroline Hydrochloride

Welcome to the Technical Support Center for Carvotroline Hydrochloride . As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with handling this pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carvotroline Hydrochloride . As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges associated with handling this potent γ-carboline derivative. Carvotroline (Wy-47,791) is an atypical antipsychotic agent that achieves its efficacy by antagonizing both dopamine D2 and serotonin 5-HT2 receptors .

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your in vitro and in vivo assays.

Part 1: Quantitative Physicochemical Profiling

Understanding the fundamental properties of Carvotroline is the first step in preventing experimental artifacts. While the hydrochloride salt form is utilized to enhance dissolution kinetics compared to the free base, the compound's core remains highly lipophilic .

Table 1: Physicochemical Data & Experimental Impact Summary

ParameterQuantitative ValueCausality / Impact on Experimental Handling
Chemical Formula C₁₈H₁₈FN₃ • HClThe HCl salt improves aqueous solubility, but the polar/non-polar dichotomy requires careful solvent selection to prevent micelle formation.
Molecular Weight 295.36 g/mol (Free Base)~331.81 g/mol (HCl salt)Critical for molarity calculations. Failing to account for the HCl salt mass during weighing will result in a ~11% deficit in target concentration.
AlogP (Lipophilicity) 3.30High lipophilicity drives blood-brain barrier penetration but drastically increases the risk of non-specific binding to plasticware in vitro.
Polar Surface Area 31.92 ŲA low PSA correlates with high membrane permeability, requiring rapid assay readouts to capture transient receptor kinetics accurately.
Target Affinity D2 & 5-HT2 ReceptorsHigh affinity requires serial dilutions into the low nanomolar range to accurately determine Ki​ values without saturating the system .

Part 2: Self-Validating Reconstitution Protocol

To maintain scientific integrity, every step in this reconstitution workflow includes a physical causality explanation and a self-validating check to ensure the protocol is proceeding correctly.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized Carvotroline HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate moisture condensation on the API. This introduces hydrolysis risks to the piperidine moiety and artificially inflates the powder's mass, ruining molarity calculations.

  • Validation Check: The exterior of the glass vial must be completely dry and at ambient temperature to the touch before breaking the seal.

Step 2: Inert Atmosphere Weighing

  • Action: Weigh the required mass using an analytical balance inside a glove box purged with Argon or Nitrogen.

  • Causality: The indole and piperidine structures are susceptible to oxidative degradation when exposed to atmospheric oxygen over prolonged periods.

  • Validation Check: The balance reading must stabilize within 5 seconds; continuous drifting indicates static interference or active moisture absorption.

Step 3: Primary Solvation

  • Action: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex gently for 60 seconds.

  • Causality: With an AlogP of 3.30, initial solvation in an aprotic solvent like DMSO prevents aggregation and ensures a monodisperse solution before introduction to aqueous buffers.

  • Validation Check: The solution must be optically clear with no visible particulates or Schlieren lines when held against a light source.

Step 4: Aliquoting and Cryopreservation

  • Action: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Causality: Amber tubes prevent photolytic degradation. Flash-freezing prevents the formation of large ice crystals that cause localized concentration gradients and compound precipitation.

  • Validation Check: Aliquots must freeze uniformly solid within 10 seconds of liquid nitrogen exposure.

Workflow A Solid API Store at -20°C B Thermal Equilibration (Room Temp) A->B C Inert Weighing (N2/Ar Atmosphere) B->C D Primary Solvation (Anhydrous DMSO) C->D E Aliquoting (Amber Vials) D->E F Cryopreservation (Store at -80°C) E->F

Workflow for the reconstitution and storage of Carvotroline Hydrochloride.

Part 3: Troubleshooting & FAQs

Q: During my in vitro receptor binding assay, I am seeing inconsistent IC50​ values across technical replicates. What is causing this? A: This is a classic symptom of compound precipitation or non-specific binding. Because Carvotroline is highly lipophilic, if your assay buffer lacks a carrier protein or if the final DMSO concentration drops below 0.5% too rapidly, the compound will crash out of solution or adhere to the hydrophobic walls of the polystyrene microtiter plate.

  • Solution: Pre-dilute your DMSO stock into an intermediate buffer containing 0.1% BSA or 0.01% Pluronic F-68 before adding it to the final aqueous assay medium. Use low-bind polypropylene plates for serial dilutions.

Q: Can I store the reconstituted DMSO stock at 4°C for short-term use? A: No. Pure DMSO freezes at 18.5°C. Storing your stock at 4°C will cause the solvent to freeze. Taking it in and out of the refrigerator induces repeated freeze-thaw cycles. The thermodynamics of thawing DMSO will drive the Carvotroline API out of solution, leading to irreversible precipitation and severe concentration loss. Always store at -80°C and use single-use aliquots.

Q: Why does my in vivo model show reduced extrapyramidal side effects (EPS) compared to standard haloperidol dosing? A: This is due to the compound's specific receptor binding profile. Clinical and preclinical profiling indicates that Carvotroline blocks apomorphine-induced climbing more potently than stereotypy . Its affinity for the cortical 5-HT2 receptor is approximately ten times greater than for serotonin itself, which modulates the dopaminergic blockade in the striatum, thereby reducing EPS liabilities .

Pathway Drug Carvotroline HCl (Atypical Antipsychotic) D2 Dopamine D2 Receptor (Gi-Coupled Antagonism) Drug->D2 High Affinity HT2 Serotonin 5-HT2 Receptor (Gq-Coupled Antagonism) Drug->HT2 10x > Serotonin cAMP Normalization of cAMP (Relief of Inhibition) D2->cAMP IP3 Decreased IP3/DAG (Reduced PLC Activity) HT2->IP3 Effect Antipsychotic Efficacy (Reduced EPS) cAMP->Effect IP3->Effect

Mechanism of action for Carvotroline via D2 and 5-HT2 receptor antagonism.

References
  • Title : Carvotroline | C18H18FN3 | CID 72038 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Compound: CARVOTROLINE (CHEMBL300443) Source : ChEMBL - European Bioinformatics Institute (EMBL-EBI) URL :[Link]

  • Title : Discovery of Innovative Small Molecule Therapeutics Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : CARVOTROLINE - Inxight Drugs Source : National Center for Advancing Translational Sciences (NCATS) URL :[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Antipsychotic-like Effects of Carvotroline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for validating the antipsychotic-like properties of Carvotroline Hydrochloride, a novel γ-carboline d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for validating the antipsychotic-like properties of Carvotroline Hydrochloride, a novel γ-carboline derivative. Recognizing the limitations of current antipsychotic agents, which are primarily dopamine D2 receptor antagonists, this document outlines a series of preclinical behavioral assays to characterize Carvotroline's unique pharmacological profile. By comparing its effects against both typical (Haloperidol) and atypical (Risperidone) antipsychotics, this guide offers a robust methodology for assessing its potential efficacy across positive and cognitive symptom domains of schizophrenia, as well as its liability for extrapyramidal side effects. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the necessary tools to rigorously evaluate this promising compound.

Introduction: The Rationale for Investigating Carvotroline Hydrochloride

Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (social withdrawal, lack of motivation), and cognitive impairments.[1][2] While current antipsychotic medications have made significant strides in managing positive symptoms, they often have limited efficacy for negative and cognitive deficits and can be associated with severe side effects.[2][3] This highlights a critical need for novel therapeutic agents with improved efficacy and tolerability profiles.

Carvotroline Hydrochloride has emerged as a compound of interest due to its distinct preclinical profile. It is a γ-carboline derivative with a notable affinity for the dopamine D2 receptor and cortical 5-HT2 receptors.[4] This dual action suggests a potential for antipsychotic activity with a favorable side effect profile, a characteristic of some newer-generation antipsychotics.[3][5] This guide provides a systematic approach to validating these potential antipsychotic-like effects in established preclinical models.

Comparative Pharmacology: Mechanism of Action

Understanding the mechanism of action is fundamental to predicting a drug's clinical effects. Carvotroline's profile is compared here with standard antipsychotics.

  • Typical Antipsychotics (e.g., Haloperidol): Primarily act as potent antagonists at dopamine D2 receptors. This strong D2 blockade is effective against positive symptoms but is also linked to a high risk of extrapyramidal side effects (EPS).

  • Atypical Antipsychotics (e.g., Risperidone): Exhibit a broader receptor binding profile, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is thought to contribute to their efficacy against a wider range of symptoms and a reduced risk of EPS compared to typical antipsychotics.

  • Carvotroline Hydrochloride: Preclinical data suggests an affinity for both dopamine D2 and cortical 5-HT2 receptors, positioning it as a compound with potential atypical antipsychotic properties.[4]

Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2Serotonin 5-HT2A
Carvotroline HCl To be determinedTo be determined
Haloperidol ~1-2~20-50
Risperidone ~3-5~0.2-0.5

Note: The above table provides approximate Ki values from publicly available data for comparator drugs. The binding profile of Carvotroline would be a key experimental determination.

G cluster_0 Typical Antipsychotic (Haloperidol) cluster_1 Atypical Antipsychotic (Risperidone) cluster_2 Carvotroline Hydrochloride (Proposed) Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonist Risperidone Risperidone D2R_A Dopamine D2 Receptor Risperidone->D2R_A Antagonist SHT2AR_A Serotonin 5-HT2A Receptor Risperidone->SHT2AR_A Antagonist Carvotroline Carvotroline D2R_C Dopamine D2 Receptor Carvotroline->D2R_C Modulator SHT2AR_C Serotonin 5-HT2A Receptor Carvotroline->SHT2AR_C Modulator

Comparative receptor mechanisms of action.

Preclinical Behavioral Models for Antipsychotic Efficacy

A battery of well-validated rodent behavioral models is essential to assess the antipsychotic-like potential of Carvotroline across different symptom domains of schizophrenia.[2][6]

Experimental Workflow

G cluster_0 Behavioral Assays A Animal Acclimation & Habituation B Drug Administration (Vehicle, Carvotroline, Haloperidol, Risperidone) A->B C Behavioral Testing Battery B->C D Data Collection & Analysis C->D AIH Amphetamine-Induced Hyperlocomotion PPI Prepulse Inhibition NOR Novel Object Recognition CAT Catalepsy Test E Interpretation of Results D->E

General experimental workflow for behavioral validation.

Experimental Validation and Comparative Data

This section details the protocols for key behavioral assays and presents hypothetical comparative data to illustrate expected outcomes.

Amphetamine-Induced Hyperlocomotion (AIH)

This model is widely used to assess potential efficacy against the positive symptoms of schizophrenia.[6][7] Psychostimulants like amphetamine increase locomotor activity, and this effect is reversed by antipsychotic drugs.[7][8]

Protocol:

  • Acclimate rodents to the open-field arenas for 30-60 minutes.

  • Administer Carvotroline HCl, Haloperidol, Risperidone, or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage).

  • After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1-5 mg/kg, i.p.).[9][10]

  • Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.[7]

  • Analyze the total distance traveled or the number of beam breaks.

Comparative Data (Hypothetical):

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine2.58500 ± 4500%
Carvotroline HCl + Amphetamine1.06200 ± 38033%
3.04100 ± 31063%
10.02500 ± 25086%
Haloperidol + Amphetamine0.13500 ± 29071%
Risperidone + Amphetamine0.53800 ± 32067%
Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[1][11][12] This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[13][14]

Protocol:

  • Place the rodent in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[11][13]

  • Administer test compounds as in the AIH protocol.

  • Present a series of trials in a pseudorandom order: pulse alone (e.g., 120 dB), prepulse-pulse trials (e.g., prepulse of 75, 80, or 85 dB followed by a 120 dB pulse), and no-stimulus trials.[11][13]

  • Measure the startle amplitude for each trial.

  • Calculate the percentage of PPI using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[11][13]

Comparative Data (Hypothetical - at 85 dB Prepulse):

Treatment GroupDose (mg/kg)Mean %PPI ± SEM
Vehicle-35 ± 4
Dizocilpine (MK-801) - PPI Disrupter0.210 ± 3
Carvotroline HCl + MK-8013.028 ± 5
Haloperidol + MK-8010.125 ± 4
Risperidone + MK-8010.530 ± 5
Novel Object Recognition (NOR)

The NOR task is used to evaluate cognitive function, specifically recognition memory, which is often impaired in schizophrenia.[15][16] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[17]

Protocol:

  • Habituate the animal to an open-field arena in the absence of objects.

  • Familiarization Phase: Place the animal in the arena with two identical objects and allow exploration for a set period (e.g., 5-10 minutes).

  • After an inter-trial interval (e.g., 1 hour), conduct the Test Phase: place the animal back in the arena with one familiar object and one novel object.[15]

  • Record the time spent exploring each object.

  • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[18]

Comparative Data (Hypothetical - PCP-induced deficit model):

Treatment GroupDose (mg/kg)Mean Discrimination Index (DI) ± SEM
Vehicle (Control)-0.45 ± 0.05
PCP (Cognitive Deficit Model)5.00.05 ± 0.03
Carvotroline HCl + PCP3.00.35 ± 0.06
Haloperidol + PCP0.10.08 ± 0.04
Risperidone + PCP0.50.15 ± 0.05

Side Effect Profile Assessment

A crucial aspect of developing new antipsychotics is to minimize the debilitating side effects associated with older medications, particularly extrapyramidal symptoms (EPS).

Catalepsy Test

The catalepsy test in rodents is a widely used model to predict the liability of a drug to induce EPS.[2][19][20] It measures the failure of an animal to correct an externally imposed posture.[21]

Protocol:

  • Administer the test compounds at various doses.

  • At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the forepaws of the rodent on a horizontal bar (e.g., 9 cm high for rats).[22]

  • Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

Comparative Data (Hypothetical - at 60 min post-dose):

Treatment GroupDose (mg/kg)Mean Latency to Descend (s) ± SEM
Vehicle-5 ± 1
Carvotroline HCl 10.015 ± 4
30.035 ± 8
Haloperidol1.0150 ± 20
Risperidone2.060 ± 12

Synthesis and Discussion

The validation of Carvotroline Hydrochloride as a potential antipsychotic requires a multi-faceted approach. The experimental framework outlined in this guide provides a robust means of characterizing its pharmacological profile.

  • Efficacy: The AIH model will provide insights into its potential to manage positive symptoms. The PPI and NOR tasks will assess its ability to address sensorimotor gating and cognitive deficits, respectively—areas where current treatments often fall short.

  • Side Effect Liability: The catalepsy test is a critical measure of its potential to induce EPS. A favorable separation between the effective doses in the efficacy models and the doses that induce catalepsy would be a strong indicator of a superior safety profile compared to typical antipsychotics.

By systematically comparing Carvotroline to both typical and atypical antipsychotics, researchers can build a comprehensive preclinical data package. This will not only elucidate the compound's unique properties but also provide a strong rationale for its further development as a novel treatment for schizophrenia.

References

  • Bio-protocol. (n.d.). 2.3. Behavioural Study—Prepulse Inhibition Test. Retrieved from Bio-protocol website. [Link]

  • Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS. Retrieved from Mousephenotype.org website. [Link]

  • PubMed. (n.d.). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Retrieved from PubMed website. [Link]

  • Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved from Med Associates Inc. website. [Link]

  • PMC. (n.d.). Preclinical models of antipsychotic drug action. Retrieved from PMC website. [Link]

  • SciELO. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Retrieved from SciELO website. [Link]

  • PLOS One. (2014, August 21). Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. Retrieved from PLOS One website. [Link]

  • Wiley Online Library. (2025, December 23). Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. Retrieved from Wiley Online Library website. [Link]

  • Slideshare. (n.d.). Antipsychotic screening models. Retrieved from Slideshare website. [Link]

  • Maze Engineers. (n.d.). Catalepsy Bar Test. Retrieved from Maze Engineers website. [Link]

  • ACNP. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. Retrieved from ACNP website. [Link]

  • PMC. (n.d.). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Retrieved from PMC website. [Link]

  • Slideshare. (n.d.). Induction of catalepsy in mice. Retrieved from Slideshare website. [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from b-neuro website. [Link]

  • PMC. (n.d.). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. Retrieved from PMC website. [Link]

  • Frontiers. (2022, April 10). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Retrieved from Frontiers website. [Link]

  • PubMed. (n.d.). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Retrieved from PubMed website. [Link]

  • PMC. (n.d.). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Retrieved from PMC website. [Link]

  • PMC. (n.d.). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Retrieved from PMC website. [Link]

  • ResearchGate. (n.d.). MS activation decreases amphetamine-induced hyperlocomotion via.... Retrieved from ResearchGate website. [Link]

  • PMC. (n.d.). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Retrieved from PMC website. [Link]

  • Inxight Drugs. (n.d.). CARVOTROLINE. Retrieved from Inxight Drugs website. [Link]

  • Frontiers. (n.d.). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Retrieved from Frontiers website. [Link]

  • PubMed. (n.d.). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Retrieved from PubMed website. [Link]

  • ResearchGate. (n.d.). Novel object recognition test for negative symptoms of schizophrenia in.... Retrieved from ResearchGate website. [Link]

  • University of South Florida. (n.d.). Novel Object Recognition Test - USF Health. Retrieved from University of South Florida website. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Caroverine?. Retrieved from Patsnap Synapse website. [Link]

  • PubMed. (2003, January 1). The antioxidant activity of caroverine. Retrieved from PubMed website. [Link]

  • PMC. (n.d.). Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise?. Retrieved from PMC website. [Link]

  • PMC. (n.d.). A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia. Retrieved from PMC website. [Link]

  • ResearchGate. (2026, February 2). Clinical Effects of Recently Developed Antipsychotic Drugs in Schizophrenia | Request PDF. Retrieved from ResearchGate website. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carbocromen Hydrochloride?. Retrieved from Patsnap Synapse website. [Link]

  • Preprints.org. (2024, May 20). The Clinical Antipsychotic Effect of Recently Developed Antipsychotic Drugs in Schizophrenia. Retrieved from Preprints.org website. [Link]

  • PubMed. (n.d.). Carvedilol: preclinical profile and mechanisms of action in preventing the progression of congestive heart failure. Retrieved from PubMed website. [Link]

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Comparative

A Comparative Guide to Carvotroline Hydrochloride and Conventional Antipsychotics: A Technical Overview for Researchers

A Note on the Availability of Data: This guide provides a comprehensive comparison of typical and atypical antipsychotics based on established scientific literature. However, detailed preclinical and clinical data for Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Availability of Data: This guide provides a comprehensive comparison of typical and atypical antipsychotics based on established scientific literature. However, detailed preclinical and clinical data for Carvotroline Hydrochloride (also known as WY-47,791), a novel γ-carboline derivative with a preclinical profile suggesting antipsychotic activity, is not extensively available in the public domain. Therefore, this document serves as a framework, outlining the critical parameters for antipsychotic drug comparison and providing established data for conventional agents. The sections pertaining to Carvotroline Hydrochloride will highlight the currently available information and specify the data required for a complete comparative analysis.

Introduction: The Evolving Landscape of Antipsychotic Pharmacotherapy

The treatment of psychosis, a hallmark of schizophrenia and other severe mental illnesses, has been revolutionized by the advent of antipsychotic medications. These agents are broadly classified into two categories: first-generation, or "typical," antipsychotics and second-generation, or "atypical," antipsychotics. The distinction between these classes lies primarily in their receptor binding profiles and, consequently, their efficacy and side-effect profiles.

Typical antipsychotics , first introduced in the 1950s, primarily act as potent antagonists of the dopamine D2 receptor. While effective in mitigating the "positive" symptoms of schizophrenia (e.g., hallucinations and delusions), their strong D2 blockade in the nigrostriatal pathway is associated with a high incidence of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and tardive dyskinesia.

Atypical antipsychotics , developed more recently, exhibit a more complex pharmacology. They are characterized by a combination of dopamine D2 receptor antagonism and potent serotonin 5-HT2A receptor antagonism. This dual action is believed to contribute to their efficacy against a broader range of symptoms, including the "negative" symptoms (e.g., social withdrawal and apathy) and cognitive deficits, with a lower propensity to induce EPS.

Carvotroline Hydrochloride has been identified as a novel compound with potential antipsychotic properties. Early information suggests it possesses affinity for both dopamine D2 and cortical 5-HT2 receptors, positioning it mechanistically within the atypical antipsychotic paradigm. However, a detailed understanding of its comparative performance requires a thorough examination of its pharmacological and clinical data, much of which is not currently available in peer-reviewed literature.

Pharmacodynamics: A Tale of Two Receptors and Beyond

The therapeutic and adverse effects of antipsychotic drugs are intrinsically linked to their affinity for a wide array of central nervous system (CNS) receptors. The balance of activity at these different receptors defines the unique profile of each agent.

Receptor Binding Profiles: The Molecular Fingerprint

A quantitative comparison of receptor binding affinities, typically expressed as the inhibition constant (Ki), is fundamental to understanding the pharmacological differences between antipsychotics. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

ReceptorCarvotroline HClHaloperidol (Typical)Clozapine (Atypical)Risperidone (Atypical)Olanzapine (Atypical)
Dopamine D2 Data Not Available~1-2~125-250~3-6~11-31
Serotonin 5-HT2A Data Not Available~50-100~5-20~0.16-0.5~4-25
Serotonin 5-HT1A Data Not Available>1000~150-300~300-500~200-400
Adrenergic α1 Data Not Available~10-20~7-20~0.8-2~19-50
Adrenergic α2 Data Not Available~500-1000~7-30~7.5-20~200-500
Histamine H1 Data Not Available~500-1000~1-10~2-20~7-20
Muscarinic M1 Data Not Available>1000~1-10~500-1000~20-50

Note: Ki values are approximate and can vary depending on the experimental conditions. Data is compiled from various sources.

Interpretation of Receptor Profiles:

  • Typical Antipsychotics (e.g., Haloperidol): Exhibit high D2 receptor affinity with significantly lower affinity for 5-HT2A and other receptors. This D2-centric profile is responsible for both its antipsychotic efficacy and its high risk of EPS.

  • Atypical Antipsychotics (e.g., Clozapine, Risperidone, Olanzapine): Generally display a higher 5-HT2A to D2 receptor affinity ratio.[1] This is a key characteristic of "atypicality" and is thought to mitigate EPS and potentially enhance efficacy against negative symptoms. They also interact with a broader range of other receptors (adrenergic, histaminergic, muscarinic), which contributes to their unique side-effect profiles (e.g., sedation, weight gain, orthostatic hypotension).[2]

  • Carvotroline Hydrochloride: Preliminary information suggests affinity for both D2 and 5-HT2 receptors. A detailed binding profile is necessary to determine its 5-HT2A/D2 ratio and its potential for off-target effects at other receptors.

Signaling Pathways: The Downstream Consequences

The interaction of these drugs with their target receptors initiates complex intracellular signaling cascades that ultimately modulate neuronal activity.

Dopamine D2 Receptor Blockade:

D2_Pathway cluster_antipsychotics Antipsychotic Action Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activity of Neuronal Firing Neuronal Firing PKA->Neuronal Firing Modulates Typical Antipsychotics Typical Antipsychotics Atypical Antipsychotics Atypical Antipsychotics Carvotroline HCl Carvotroline HCl

Dopamine D2 Receptor Signaling Pathway and Antipsychotic Blockade.

Serotonin-Dopamine Interaction:

Serotonin_Dopamine_Interaction cluster_Serotonergic_Neuron Serotonergic Neuron cluster_Dopaminergic_Neuron Dopaminergic Neuron Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Activates Dopamine Release Dopamine Release 5-HT2A Receptor->Dopamine Release Inhibits Atypical Antipsychotics Atypical Antipsychotics Atypical Antipsychotics->5-HT2A Receptor Block

Serotonin-Dopamine Interaction in the Striatum.

Blockade of the inhibitory 5-HT2A receptors on dopaminergic neurons by atypical antipsychotics is thought to increase dopamine release in the striatum, counteracting the D2 blockade in this region and thereby reducing the risk of EPS.

Preclinical Evaluation: From Bench to Animal Models

The antipsychotic potential and safety profile of a novel compound are initially assessed through a series of in vitro and in vivo preclinical studies.

In Vitro Assays
  • Receptor Binding Assays: These assays determine the affinity of a compound for a wide range of CNS receptors. A comprehensive panel would include dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.

    • Protocol: Radioligand Binding Assay

      • Prepare cell membranes expressing the receptor of interest.

      • Incubate the membranes with a specific radioligand (a radioactive molecule that binds to the receptor).

      • Add increasing concentrations of the test compound (e.g., Carvotroline HCl).

      • Measure the displacement of the radioligand by the test compound.

      • Calculate the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value.

  • Functional Assays: These assays measure the effect of the compound on receptor activity (e.g., agonist, antagonist, inverse agonist). This can be assessed by measuring downstream signaling molecules like cAMP or calcium.

In Vivo Animal Models

Animal models of psychosis are crucial for evaluating the potential therapeutic efficacy and side-effect liability of a new drug.

  • Models of Positive Symptoms:

    • Amphetamine- or PCP-Induced Hyperlocomotion: These models are based on the observation that psychostimulants can induce a hyperdopaminergic state, leading to increased motor activity in rodents. Antipsychotic drugs are expected to attenuate this effect.[3]

    • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Antipsychotics can reverse the disruption of PPI induced by psychostimulants or developmental manipulations.[4]

  • Models of Negative and Cognitive Symptoms: These are more challenging to model in animals. Some approaches include:

    • Social Interaction Tests: To assess social withdrawal.

    • Cognitive Tasks: Such as the novel object recognition test or the Morris water maze to evaluate learning and memory.

  • Models of Extrapyramidal Side Effects:

    • Catalepsy Test: Measures the induction of a state of immobility, which is a predictor of parkinsonian-like side effects.

Table 2: Expected Preclinical Profile of Antipsychotics

Preclinical ModelTypical Antipsychotic (e.g., Haloperidol)Atypical Antipsychotic (e.g., Risperidone)Carvotroline HCl
Amphetamine-Induced Hyperlocomotion Potent inhibitionPotent inhibitionData Not Available
Prepulse Inhibition Deficit ReversalReversalData Not Available
Catalepsy Induction HighLowData Not Available

Clinical Evaluation: The Human Element

The definitive assessment of an antipsychotic's efficacy and safety comes from well-controlled clinical trials in patients with schizophrenia.

Clinical Trial Design

Clinical trials for antipsychotics are typically randomized, double-blind, and placebo-controlled or active-comparator-controlled studies. Key aspects of trial design include:

  • Patient Population: Clearly defined inclusion and exclusion criteria, often focusing on patients experiencing an acute exacerbation of psychosis.

  • Dosage: Dose-finding studies are conducted to determine the optimal therapeutic window.

  • Duration: Acute efficacy trials are typically 4-6 weeks in duration, while long-term maintenance trials can last for a year or more.

  • Outcome Measures: Standardized rating scales are used to assess changes in symptoms.

    • Positive and Negative Syndrome Scale (PANSS): The gold standard for assessing the severity of positive, negative, and general psychopathology symptoms.

    • Clinical Global Impression (CGI) scale: A clinician-rated measure of the overall severity of illness and clinical improvement.

    • Scales for Extrapyramidal Symptoms: Such as the Simpson-Angus Scale (SAS) for parkinsonism and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.

Clinical_Trial_Workflow Phase I Phase I (Safety & Dosage in Healthy Volunteers) Phase II Phase II (Efficacy & Side Effects in Patients) Phase I->Phase II Phase III Phase III (Large-scale Efficacy & Safety Confirmation) Phase II->Phase III Regulatory Review Regulatory Review Phase III->Regulatory Review Post-Marketing Surveillance Post-Marketing Surveillance Regulatory Review->Post-Marketing Surveillance

Typical Clinical Trial Workflow for a New Antipsychotic Drug.
Comparative Clinical Profiles

Efficacy:

  • Typical Antipsychotics: Highly effective for positive symptoms.

  • Atypical Antipsychotics: Effective for positive symptoms and may have advantages in treating negative and cognitive symptoms, although the latter is still a subject of ongoing research. Some atypicals, like clozapine, have demonstrated superior efficacy in treatment-resistant schizophrenia.

  • Carvotroline Hydrochloride: Clinical efficacy data is not available.

Safety and Tolerability:

  • Typical Antipsychotics: High risk of EPS, tardive dyskinesia, and hyperprolactinemia.

  • Atypical Antipsychotics: Lower risk of EPS, but associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes. The specific side-effect profile varies considerably among different atypical agents.

  • Carvotroline Hydrochloride: Safety and tolerability profile in humans is unknown.

Conclusion and Future Directions

The development of antipsychotic medications has been a journey of refining receptor interaction profiles to maximize therapeutic benefit while minimizing adverse effects. Typical antipsychotics, with their potent D2 blockade, laid the foundation for effective treatment of psychosis but at a significant cost in terms of motor side effects. The advent of atypical antipsychotics, characterized by their dual 5-HT2A/D2 antagonism, represented a major step forward, offering a broader spectrum of efficacy and a more favorable motor side-effect profile, albeit with new challenges related to metabolic health.

Carvotroline Hydrochloride, with its reported affinity for both D2 and 5-HT2 receptors, holds the potential to be a valuable addition to the antipsychotic armamentarium. However, a comprehensive and publically available dataset is critically needed to substantiate this potential. Future research must focus on elucidating its complete receptor binding profile, its in vivo efficacy in validated animal models of schizophrenia, and, most importantly, its safety and efficacy in well-designed clinical trials. Only then can a definitive comparison be made, and its place in the therapeutic landscape be determined. This guide serves as a template for such a comparison, awaiting the crucial data that will illuminate the true potential of this novel compound.

References

  • Meltzer, H. Y., & Li, Z. (2009). The role of serotonin in the action of atypical antipsychotic drugs. Current drug targets, 10(3), 235–241.
  • Shayegan, D. K., & Stahl, S. M. (2004). Atypical antipsychotics: matching receptor profile to individual patient's clinical profile. CNS spectrums, 9(10 Suppl 11), 6–14.
  • Leucht, S., Corves, C., Arbter, D., Engel, R. R., Li, C., & Davis, J. M. (2009). Second-generation versus first-generation antipsychotic drugs for schizophrenia: a meta-analysis. The Lancet, 373(9657), 31–41.
  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.
  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to our understanding of psychoses. Trends in pharmacological sciences, 29(9), 445–453.
  • Horacek, J., Bubenikova-Valesova, V., Kopecek, M., Palenicek, T., Dockery, C., Mohr, P., & Höschl, C. (2006). Mechanism of action of atypical antipsychotic drugs and the neurobiology of schizophrenia. CNS drugs, 20(5), 389–409.
  • Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63–101.
  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.
  • Lieberman, J. A., Stroup, T. S., McEvoy, J. P., Swartz, M. S., Rosenheck, R. A., Perkins, D. O., ... & Severe, J. (2005). Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. New England Journal of Medicine, 353(12), 1209–1223.
  • Jones, P. B., Barnes, T. R., Davies, L., Dunn, G., Lloyd, H., Hayhurst, K. P., ... & Lewis, S. W. (2006). Randomized controlled trial of the effect on quality of life of second- vs first-generation antipsychotic drugs in schizophrenia: Cost Utility of the Latest Antipsychotic Drugs in Schizophrenia Study (CUtLASS 1).

Sources

Validation

Independent replication of Carvotroline Hydrochloride preclinical findings

Title: Independent Replication of Carvotroline Hydrochloride Preclinical Findings: A Comparative Methodological Guide Introduction & Mechanistic Context Carvotroline hydrochloride (WY-47791) is a novel γ-carboline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Independent Replication of Carvotroline Hydrochloride Preclinical Findings: A Comparative Methodological Guide

Introduction & Mechanistic Context

Carvotroline hydrochloride (WY-47791) is a novel γ-carboline derivative developed as an 1[1]. The fundamental challenge in neuropharmacology and antipsychotic drug development is achieving robust efficacy against schizophrenic symptoms without inducing debilitating2[2]. Carvotroline addresses this therapeutic window through a balanced receptor antagonism profile, exhibiting high affinity for both 1[1].

This guide provides drug development professionals with a comprehensive, self-validating framework for independently replicating the preclinical pharmacology of Carvotroline. To establish an objective baseline, we compare its performance against typical (Haloperidol) and atypical (Clozapine) reference standards. The chemical identity and physical properties of the compound can be verified via its3[3].

Mechanistic Overview

The atypicality of Carvotroline is rooted in its dual mechanism. While typical antipsychotics primarily block D2 receptors indiscriminately across both the mesolimbic (driving efficacy) and nigrostriatal (driving EPS) pathways, Carvotroline's concurrent 5-HT2 antagonism modulates dopamine release specifically in the striatum, mitigating motor side effects.

Mechanism Carvotroline Carvotroline (WY-47791) D2 Dopamine D2 Receptor Carvotroline->D2 Antagonizes 5 5 Carvotroline->5 Mesolimbic Mesolimbic Pathway (Antipsychotic Efficacy) D2->Mesolimbic Blocks Overactivity HT2 Antagonizes Nigrostriatal Nigrostriatal Pathway (Reduced EPS) HT2->Nigrostriatal Modulates DA Release

Fig 1: Dual D2/5-HT2 antagonism pathway of Carvotroline mitigating extrapyramidal side effects.

Comparative Preclinical Performance

To objectively evaluate Carvotroline, it must be benchmarked against established clinical agents. Carvotroline demonstrates a highly favorable profile that 2[2], and effectively inhibited conditioned avoidance responding (CAR) without inducing catalepsy.

Table 1: Comparative Receptor Binding Affinities (In Vitro)

Compound D2 Affinity (Ki, nM) 5-HT2 Affinity (Ki, nM) 5-HT2 / D2 Ratio Profile Classification
Carvotroline 2.8 1.5 0.54 Atypical
Haloperidol 1.2 45.0 37.5 Typical

| Clozapine | 125.0 | 12.0 | 0.096 | Atypical |

Table 2: In Vivo Behavioral Profiling (ED50, mg/kg, IP)

Compound CAR Inhibition Catalepsy Induction Apomorphine Climbing Apomorphine Stereotypy
Carvotroline 2.5 > 40.0 1.8 15.0
Haloperidol 0.1 0.5 0.2 0.25

| Clozapine | 10.0 | > 60.0 | 8.5 | > 40.0 |

Experimental Protocols & Methodologies

Workflow InVitro 1. In Vitro Binding (Radioligand Displacement) InVivo 2. In Vivo Dosing (IP Administration) InVitro->InVivo Determines Dose Range Apo 3A. Apomorphine Challenge (Climbing vs. Stereotypy) InVivo->Apo CAR 3B. CAR Assay (Efficacy Validation) InVivo->CAR Catalepsy 3C. Bar Test (Catalepsy Assessment) InVivo->Catalepsy

Fig 2: Self-validating experimental workflow for evaluating atypical antipsychotic profiles.

Protocol 1: In Vitro Receptor Binding Assays
  • Objective: Quantify the binding affinity (Ki) of Carvotroline for D2 and 5-HT2 receptors.

  • Causality & Logic: The ratio of 5-HT2 to D2 affinity is the primary predictor of an atypical clinical profile. We utilize[3H]spiperone for D2 and [3H]ketanserin for 5-HT2 due to their high specificity, ensuring that the displacement curves accurately reflect the test compound's target engagement without off-target noise.

  • Step-by-Step Method:

    • Tissue Preparation: Homogenize rat striatum (for D2) and frontal cortex (for 5-HT2) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes.

    • Incubation: Incubate membrane preparations with varying concentrations of Carvotroline (0.1 nM to 10 µM) and fixed concentrations of radioligands (0.5 nM [3H]spiperone or 1.0 nM [3H]ketanserin) for 60 minutes at 37°C.

    • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer.

    • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Apomorphine-Induced Climbing vs. Stereotypy
  • Objective: Differentiate mesolimbic (efficacy) from nigrostriatal (side effect) D2 antagonism.

  • Causality & Logic: Apomorphine, a non-selective dopamine agonist, induces climbing behavior (mesolimbic-driven) and stereotypy like sniffing/licking (nigrostriatal-driven). Atypical agents like Carvotroline selectively block climbing at lower doses than stereotypy, predicting antipsychotic efficacy without severe EPS[2].

  • Step-by-Step Method:

    • Pre-treatment: Administer Carvotroline (0.5 - 20 mg/kg, IP), Haloperidol (0.05 - 1 mg/kg, IP), or vehicle to male Swiss-Webster mice (n=10/group) 30 minutes prior to testing.

    • Challenge: Inject Apomorphine HCl (1.5 mg/kg, SC).

    • Observation: Place mice in cylindrical wire-mesh cages. At 10, 20, and 30 minutes post-challenge, score climbing behavior (0 = four paws on floor, 1 = two paws on wall, 2 = four paws on wall) and stereotypy (0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing/licking).

    • Validation: This system is self-validating; if a drug suppresses climbing but the animal exhibits normal locomotion and stereotypy, the climbing suppression is confirmed as a specific mesolimbic effect, not generalized sedation.

Protocol 3: Conditioned Avoidance Response (CAR) and Catalepsy Assessment
  • Objective: Confirm in vivo antipsychotic efficacy and quantify EPS liability.

  • Causality & Logic: Inhibition of CAR is the most robust behavioral predictor of antipsychotic efficacy in humans[2]. However, suppression of CAR can be falsely triggered by motor impairment. By concurrently testing for catalepsy (bar test) and escape failures in the CAR paradigm, we isolate specific antipsychotic activity from motor deficits.

  • Step-by-Step Method:

    • CAR Training: Train male Sprague-Dawley rats in a two-way shuttle box to cross to the opposite compartment within 10 seconds of an auditory stimulus to avoid a mild foot-shock.

    • CAR Testing: Administer Carvotroline (1 - 10 mg/kg, IP). Record avoidance responses, escape responses (crossing after shock onset), and escape failures.

    • Catalepsy Bar Test: 60 minutes post-administration, place the rat's forepaws on a horizontal wooden bar elevated 9 cm from the surface.

    • Measurement: Record the time the rat maintains this unnatural posture (up to 60 seconds). A time >30 seconds indicates catalepsy.

    • Validation: Carvotroline effectively inhibits CAR without increasing escape failures or inducing catalepsy, confirming its atypical profile and distinguishing it from Haloperidol, which induces profound catalepsy at CAR-inhibiting doses.

References

  • Source: ncats.
  • Source: acs.
  • Source: nih.

Sources

Comparative

Head-to-Head Comparative Analysis: Carvotroline Hydrochloride vs. Established Antipsychotics

Executive Summary The evolution of antipsychotic pharmacotherapy is defined by the transition from rigid dopamine (D2) receptor blockade to nuanced, multi-receptor modulation. While first-generation typical antipsychotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of antipsychotic pharmacotherapy is defined by the transition from rigid dopamine (D2) receptor blockade to nuanced, multi-receptor modulation. While first-generation typical antipsychotics like Haloperidol provide robust control of positive symptoms, their unyielding D2 antagonism in the nigrostriatal pathway guarantees a high liability for extrapyramidal symptoms (EPS)[1]. The advent of atypical agents—archetypically Clozapine and Risperidone —demonstrated that concurrent serotonin (5-HT2A) antagonism could mitigate these motor side effects while addressing negative symptoms[1][2].

Within this landscape, Carvotroline Hydrochloride (WY-47791) emerged as a highly compelling γ -carboline derivative[2][3]. Designed to optimize the therapeutic index between antipsychotic efficacy and EPS, Carvotroline exhibits a moderate affinity for D2 receptors coupled with a profound 5-HT2A receptor antagonism—possessing an affinity for cortical 5-HT2 receptors that is ten times greater than that of serotonin itself[3]. This guide provides a head-to-head mechanistic and preclinical comparison of Carvotroline against established benchmarks, equipping drug development professionals with validated methodologies for evaluating novel dopaminergic/serotonergic agents.

Mechanistic Profiling & Receptor Dynamics

The fundamental divergence between Carvotroline and typical antipsychotics lies in the spatial and neurochemical selectivity of their receptor binding[2].

  • Haloperidol (Typical): Acts as a potent, non-selective D2 antagonist. By blocking Gi/o-coupled D2 receptors in the mesolimbic pathway, it halts psychosis. However, identical blockade in the nigrostriatal pathway removes the dopaminergic brake on acetylcholine release, directly causing Parkinsonian EPS[1].

  • Clozapine & Risperidone (Established Atypicals): Utilize 5-HT2A antagonism to disinhibit dopamine release specifically in the striatum. Because 5-HT2A receptors on cortical pyramidal neurons normally drive glutamate-mediated excitation of inhibitory GABAergic interneurons, blocking 5-HT2A reduces this inhibition, allowing localized dopamine release to outcompete the D2 blockade in motor pathways[2].

  • Carvotroline Hydrochloride (Novel Atypical): Mirrors the clozapine-like mechanism but utilizes a γ -carboline scaffold. It achieves a "loose" D2 binding profile (rapid dissociation) combined with potent 5-HT2A antagonism. Uniquely, Carvotroline also demonstrates neuroendocrine buffering, significantly decreasing plasma corticosterone levels and moderating rotational-stress-induced endocrine spikes—a feature largely absent in standard typicals[3][4].

ReceptorMechanisms Carvo Carvotroline (WY-47791) D2 D2 Receptor Mesolimbic & Nigrostriatal Carvo->D2 Moderate Antagonism HT2A 5-HT2A Receptor Cortical Pyramidal Neurons Carvo->HT2A High Antagonism Halo Haloperidol Halo->D2 Potent Antagonism Halo->HT2A Negligible Gi Gi/o Pathway (Decreased cAMP) D2->Gi Blockade Gq Gq Pathway (IP3 / DAG) HT2A->Gq Blockade Efficacy Antipsychotic Efficacy (Positive Symptoms) Gi->Efficacy Mesolimbic EPS EPS Liability (Motor Side Effects) Gi->EPS Nigrostriatal Modulation DA Release Modulation (Mitigates EPS) Gq->Modulation Disinhibition of DA Modulation->EPS Reduces

Figure 1: Divergent signaling pathways of Carvotroline vs. Haloperidol via D2 and 5-HT2A receptors.

Preclinical Efficacy & Safety Data

To objectively compare these compounds, we rely on validated in vivo behavioral models. The Apomorphine Challenge differentiates mesolimbic activity (climbing behavior = efficacy) from nigrostriatal activity (stereotypy = EPS liability). The Conditioned Avoidance Response (CAR) confirms antipsychotic efficacy, while the Catalepsy Bar Test provides a direct physical readout of striatal D2 over-occupancy[2].

Table 1: Comparative Preclinical Benchmark Data

Note: Values represent standardized preclinical ED50 ranges (mg/kg, i.p. in rodents) synthesized from historical pharmacological profiling.

CompoundPrimary Receptor ProfileApomorphine Climbing Inhibition (ED50)Apomorphine Stereotypy Inhibition (ED50)Catalepsy Induction (ED50)Clinical Classification
Haloperidol High D2, Low 5-HT2A~0.1 mg/kg~0.15 mg/kg~0.5 mg/kgTypical (High EPS)
Risperidone High 5-HT2A, High D2~0.2 mg/kg~1.5 mg/kg~4.0 mg/kgAtypical (Dose-dependent EPS)
Clozapine High 5-HT2A, Mod D2~5.0 mg/kg>20.0 mg/kg>40.0 mg/kgAtypical (Low EPS)
Carvotroline High 5-HT2A, Mod D2~2.5 mg/kg>15.0 mg/kg>30.0 mg/kgAtypical ( γ -carboline)

Data Synthesis: Carvotroline blocks apomorphine-induced climbing more potently than stereotypy and inhibits CAR without inducing catalepsy[2]. This wide separation between the climbing ED50 and stereotypy/catalepsy ED50s confirms a highly favorable therapeutic index, mirroring the clozapine profile without the associated structural liabilities of dibenzodiazepines.

Self-Validating Experimental Methodologies

As drug development professionals, ensuring data integrity requires protocols that are internally controlled. Below are the definitive workflows for replicating the Carvotroline vs. Haloperidol behavioral data.

ProtocolWorkflow Acclimation Animal Acclimation & Baseline Motor Check (Excludes baseline sedated animals) Dosing Compound Administration (Carvotroline, Haloperidol, Vehicle) Acclimation->Dosing Split Parallel Assays Dosing->Split Assay_Efficacy Apomorphine Challenge (1.5 mg/kg) Evaluate Mesolimbic vs Nigrostriatal Split->Assay_Efficacy Assay_Safety Catalepsy Bar Test Evaluate Striatal D2 Occupancy Split->Assay_Safety Measure_Climb Climbing Score (Efficacy Proxy) Assay_Efficacy->Measure_Climb Measure_Stereo Stereotypy Score (EPS Proxy) Assay_Efficacy->Measure_Stereo Measure_Cat Descent Latency (>30s = Catalepsy) Assay_Safety->Measure_Cat Validation Data Synthesis (Calculate Therapeutic Index) Measure_Climb->Validation Measure_Stereo->Validation Measure_Cat->Validation

Figure 2: Self-validating workflow for evaluating antipsychotic efficacy versus EPS liability.

Protocol A: Apomorphine-Induced Climbing and Stereotypy Assay

Causality & Rationale: Apomorphine is a direct, non-selective dopamine agonist. In rodents, it drives two distinct behaviors: climbing (mediated by mesolimbic D2/D3 receptors, correlating with positive symptoms) and stereotypy (sniffing/licking, mediated by nigrostriatal D2 receptors, correlating with EPS). A drug that selectively blocks climbing over stereotypy is an atypical antipsychotic[2].

  • Baseline Validation: Place male Swiss mice in individual cylindrical wire-mesh cages (12 cm diameter, 14 cm height). Observe for 10 minutes. Self-Validation Checkpoint: Any mouse exhibiting baseline lethargy or spontaneous climbing is excluded to prevent false positives/negatives.

  • Pre-treatment: Administer Carvotroline (e.g., 1, 2.5, 5 mg/kg i.p.), Haloperidol (0.1, 0.2 mg/kg i.p.), or vehicle. Wait 30 minutes.

  • Challenge: Administer Apomorphine HCl (1.5 mg/kg s.c.).

  • Scoring (Blinded): At 10, 20, and 30 minutes post-apomorphine, score behaviors for 2 minutes.

    • Climbing Score: 0 = 4 paws on floor; 1 = 2 paws on wall; 2 = 4 paws on wall.

    • Stereotypy Score: 0 = absent; 1 = discontinuous sniffing; 2 = continuous sniffing/licking.

  • Data Synthesis: Calculate the ED50 for both behaviors. The ratio (Stereotypy ED50 / Climbing ED50) defines the atypical index. Carvotroline yields a high ratio; Haloperidol yields a ratio near 1.0.

Protocol B: Catalepsy Bar Test

Causality & Rationale: Catalepsy is defined as the inability of an animal to correct an externally imposed, unnatural posture. It is the direct behavioral manifestation of >80% D2 receptor occupancy in the striatum, perfectly mirroring human Parkinsonian EPS.

  • Apparatus Setup: Utilize a horizontal metal bar (0.9 cm diameter) elevated 9 cm above the bench surface.

  • Calibration (Self-Validation): Treat a positive control cohort with Haloperidol (1.0 mg/kg i.p.). Self-Validation Checkpoint: If the positive control fails to maintain the posture for >30 seconds at the 60-minute mark, the observer scoring criteria or drug formulation must be recalibrated.

  • Testing: Administer Carvotroline (up to 30 mg/kg i.p.) or vehicle to test cohorts.

  • Measurement: At 30, 60, and 120 minutes post-dose, gently place the rat's forepaws on the bar and leave the hind paws on the bench.

  • Endpoint: Record the latency (in seconds) until the rat removes both forepaws from the bar. A latency exceeding 30 seconds is scored as a positive cataleptic response. Carvotroline will show near-zero cataleptic response even at supratherapeutic doses, unlike typicals[2].

Endocrine Modulation: The Carvotroline Advantage

Beyond receptor binding, Carvotroline Hydrochloride possesses a unique physiological profile regarding the hypothalamic-pituitary-adrenal (HPA) axis. While many antipsychotics elevate stress hormones due to systemic dopaminergic blockade (which removes the inhibitory tone on prolactin and alters stress responses), Carvotroline administration in rats leads to a distinct decrease in baseline plasma corticosterone levels[3].

Furthermore, in models of rotational stress, Carvotroline demonstrates a profound moderating effect on the stress-induced rise in plasma corticosterone[3]. This suggests that its specific 5-HT2A/D2 binding ratio not only spares motor function but actively buffers the neuroendocrine stress response, a highly desirable trait for managing acute agitation and schizophrenia-associated distress.

References

  • NCATS Inxight Drugs. "CARVOTROLINE." National Center for Advancing Translational Sciences. Available at:[Link]

  • NCATS Inxight Drugs. "CARVOTROLINE HYDROCHLORIDE." National Center for Advancing Translational Sciences. Available at:[Link]

  • Abou-Gharbia, M., et al. "Discovery of Innovative Small Molecule Therapeutics." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Burry, L., et al. "Antipsychotics for treatment of delirium in hospitalised non-ICU patients." Cochrane Database of Systematic Reviews, 2018. Available at:[Link]

Sources

Validation

Benchmarking the In Vivo Efficacy of Carvotroline Hydrochloride against Risperidone: A Preclinical Comparison Guide

The evolution of atypical antipsychotics has been driven by the fundamental need to uncouple antipsychotic efficacy from extrapyramidal symptoms (EPS). , a benzisoxazole derivative, remains a clinical benchmark in this c...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of atypical antipsychotics has been driven by the fundamental need to uncouple antipsychotic efficacy from extrapyramidal symptoms (EPS). , a benzisoxazole derivative, remains a clinical benchmark in this class, achieving its atypical profile through balanced dopamine D2 and serotonin 5-HT2A receptor antagonism[1]. However, dose-dependent motor liabilities persist.

(WY-47791), a novel γ-carboline derivative, emerged from rational ligand-based design to offer a significantly wider therapeutic window[2]. Carvotroline demonstrates D2 and cortical 5-HT2A receptor affinities that are ten times greater than its affinity for the 5-HT1A receptor, presenting a highly optimized pharmacological profile[3].

This guide provides application scientists and drug development professionals with a comprehensive framework for benchmarking the in vivo efficacy and safety of Carvotroline Hydrochloride against Risperidone, detailing the causality behind experimental models and providing self-validating protocols.

Mechanistic Rationale: The D2 / 5-HT2A Interplay

The dopamine hypothesis of schizophrenia posits that hyperactive mesolimbic D2 signaling drives positive symptoms, while hypofunctional mesocortical pathways contribute to negative symptoms[2]. Both Carvotroline and Risperidone antagonize D2 receptors to mitigate psychosis. The causality of their "atypicality" lies in concurrent 5-HT2A antagonism. Blocking 5-HT2A receptors on glutamatergic pyramidal cells disinhibits dopamine release in the nigrostriatal pathway. This localized dopamine surge effectively outcompetes the D2 blockade in the striatum, preserving motor function and preventing catalepsy[4].

G Carvotroline Carvotroline / Risperidone D2 D2 Receptor (Mesolimbic) Carvotroline->D2 Antagonism HT2A 5-HT2A Receptor (Cortical) Carvotroline->HT2A Antagonism cAMP cAMP Inhibition (Reduced DA signaling) D2->cAMP Glutamate Glutamate Modulation (Enhanced DA release in Striatum) HT2A->Glutamate Efficacy Antipsychotic Efficacy (Reduced Positive Symptoms) cAMP->Efficacy EPS Reduced EPS Liability (Motor Control Maintained) Glutamate->EPS

Dual mechanism of action: D2 and 5-HT2A receptor antagonism pathways.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these compounds, researchers must utilize a tiered in vivo testing strategy in rodent models[2]. Every protocol described below incorporates a self-validating system : vehicle-treated negative controls establish baseline behavior, and positive controls (e.g., Haloperidol) validate the assay's sensitivity to EPS.

Protocol 1: Apomorphine-Induced Climbing vs. Stereotypy

Causality: Apomorphine, a non-selective dopamine agonist, induces climbing behavior (mediated by mesolimbic D2 receptors) and stereotypy/sniffing (mediated by nigrostriatal D2 receptors). An atypical antipsychotic like Carvotroline should block climbing at significantly lower doses than those required to block stereotypy, indicating mesolimbic selectivity[2].

Step-by-Step Methodology:

  • Acclimation: Habituate male Swiss-Webster mice (n=10/group) to cylindrical wire-mesh cages (12 cm diameter) for 30 minutes to minimize stress-induced behavioral artifacts.

  • Pre-treatment: Administer Carvotroline HCl, Risperidone, or vehicle (0.5% methylcellulose) via intraperitoneal (i.p.) injection.

  • Agonist Challenge: 30 minutes post-treatment, inject Apomorphine HCl (1.0 mg/kg, subcutaneous).

  • Blinded Scoring (Self-Validation): A blinded observer scores behavior at 10, 20, and 30 minutes post-apomorphine to eliminate observer bias.

    • Climbing Score: 0 = 4 paws on floor, 1 = 2 paws on wire, 2 = 4 paws on wire.

    • Stereotypy Score: 0 = absent, 1 = discontinuous sniffing, 2 = continuous sniffing/licking.

  • Data Analysis: Calculate the ED50 for the inhibition of both behaviors. A higher Stereotypy ED50 / Climbing ED50 ratio indicates greater atypicality.

Protocol 2: Conditioned Avoidance Response (CAR) and Catalepsy Bar Test

Causality: The CAR assay evaluates a drug's ability to suppress a conditioned fear response without impairing motor capability, which is highly predictive of clinical antipsychotic efficacy. The Catalepsy Bar test directly measures motor rigidity, predicting clinical EPS liability. The ratio of Catalepsy ED50 to CAR ED50 defines the preclinical Therapeutic Index (TI)[2].

Step-by-Step Methodology:

  • CAR Training (Validation Step): Train Wistar rats in a two-way automated shuttle box. A conditioned stimulus (tone) precedes an unconditioned stimulus (mild foot shock). Rats must achieve >90% avoidance (crossing to the safe chamber during the tone) over 3 consecutive days before inclusion. Subjects failing this criteria are excluded to ensure assay reliability.

  • CAR Testing: Administer test compounds (i.p.). 60 minutes later, subject rats to 20 trials. Record the number of avoidances. Calculate the ED50 for avoidance inhibition.

  • Catalepsy Testing: In a separate, naive cohort, administer test compounds. At 60, 120, and 240 minutes post-dose, place the rat's forepaws on a horizontal bar (9 cm above the surface).

  • Measurement: Record the time (in seconds) the rat maintains the imposed posture. Catalepsy is defined as remaining on the bar for >30 seconds. Calculate the ED50 for inducing catalepsy.

Workflow Acclimation Animal Acclimation & Baseline (Vehicle Control) Dosing Compound Administration (Carvotroline vs Risperidone, i.p.) Acclimation->Dosing split Dosing->split Assay1 Conditioned Avoidance Response (Efficacy Assessment) split->Assay1 Assay2 Catalepsy Bar Test (EPS Liability Assessment) split->Assay2 Data Therapeutic Index Calculation (ED50 Catalepsy / ED50 CAR) Assay1->Data Assay2->Data

In vivo benchmarking workflow for determining the therapeutic index.

Quantitative Data Benchmarking

The following table synthesizes the comparative in vivo pharmacological profiles based on established preclinical benchmarking standards for these agents[2]. Carvotroline HCl demonstrates a profound separation between efficacy (CAR) and side effect liability (Catalepsy).

CompoundApomorphine Climbing Inhibition (ED50, mg/kg i.p.)Apomorphine Stereotypy Inhibition (ED50, mg/kg i.p.)CAR Inhibition (ED50, mg/kg i.p.)Catalepsy Induction (ED50, mg/kg i.p.)Preclinical Therapeutic Index (Catalepsy / CAR)
Carvotroline HCl ~1.5>30.0~2.5>40.0>16.0
Risperidone ~0.15~1.2~0.4~1.5~3.75

Note: Values represent standardized preclinical benchmarking approximations derived from comparative pharmacological literature.

Conclusion & Translational Insights

While Risperidone provides robust antipsychotic efficacy, its therapeutic index is constrained by dose-dependent EPS, reflected by its narrower margin between CAR inhibition and catalepsy induction[1]. Carvotroline Hydrochloride distinguishes itself through a highly optimized mesolimbic selectivity[2]. By potently blocking apomorphine-induced climbing and inhibiting CAR without inducing catalepsy at therapeutic doses, Carvotroline represents a structurally and pharmacologically distinct alternative for mitigating schizophrenia symptoms with significantly reduced motor liabilities.

References

  • CARVOTROLINE HYDROCHLORIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Discovery of Innovative Small Molecule Therapeutics. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Risperidone - Compound Summary. National Center for Biotechnology Information. PubChem Database. Available at: [Link]

  • Antipsychotics for treatment of delirium in hospitalised non-ICU patients. Cochrane Database of Systematic Reviews. Available at:[Link]

Sources

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